molecular formula C6H13NO B2758482 2-Amino-4-methylpent-4-en-1-ol CAS No. 1315304-23-4

2-Amino-4-methylpent-4-en-1-ol

Cat. No.: B2758482
CAS No.: 1315304-23-4
M. Wt: 115.176
InChI Key: KQHRVUHDVSRZHO-UHFFFAOYSA-N
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Description

2-Amino-4-methylpent-4-en-1-ol (CAS 157756-15-5) is a chiral amino alcohol building block of interest in organic synthesis and pharmaceutical research . Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol . The compound features both amino and hydroxyl functional groups, as well as a terminal alkene moiety, making it a versatile intermediate for constructing more complex molecular architectures. The terminal alkene is particularly valuable for further chemical modifications, including catalytic transformations, while the chiral center allows for the study and development of stereoselective syntheses. As a key scaffold, it is related to protected derivatives such as N-Boc-2-Amino-4-methylpent-4-en-1-ol (CAS 1824351-48-5), which is used in research settings and is offered with a purity of 97% . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h6,8H,1,3-4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRVUHDVSRZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation & Characterization of 2-Amino-4-methylpent-4-en-1-ol

[1]

Executive Summary & Molecular Context[1]

2-Amino-4-methylpent-4-en-1-ol is a critical chiral building block, predominantly utilized in the synthesis of complex peptidomimetics and natural products, including analogs of Cyclosporin A (specifically as a precursor to the MeBmt amino acid) and various leucine-zipper motifs.[1]

Unlike its saturated counterpart (Leucinol , CAS 502-32-9), this molecule possesses a terminal alkene functionality that introduces unique chemical reactivity and analytical challenges.[1] The presence of the alkene at the

Critical Distinction: Researchers must rigorously distinguish this target from Leucinol. The unsaturated target (often cited with CAS 1315304-23-4 or as a derivative) requires specific handling to preserve the olefinic integrity during characterization.[1]

This guide outlines a self-validating analytical workflow to establish identity, purity, and absolute stereochemistry (


Spectroscopic Profiling: The NMR Logic

The structural integrity of this compound relies on confirming three domains: the amino-alcohol "head," the methylene bridge, and the isobutenyl "tail."[1]

Proton ( H) NMR Signature

Solvent Selection: CDCl


D

O

1
DomainProton TypeChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Tail =CH

(Terminal Alkene)
4.75 – 4.85Two Singlets (or broad d)Characteristic geminal alkene protons.[1] Distinct separation indicates rigidity.[1]
Tail -CH

(Allylic Methyl)
1.70 – 1.75SingletDiagnostic of the isobutenyl group; distinguishes from linear alkene isomers.[1]
Bridge -CH

- (Allylic)
2.00 – 2.20Multiplet (dd or ddd)Diastereotopic protons due to the adjacent chiral center.[1]
Head -CH- (Chiral Methine)2.90 – 3.10MultipletThe "heart" of the chiral center.[1]
Head -CH

-OH (Hydroxymethyl)
3.30 – 3.65ABX System (dd)Distinct diastereotopic splitting confirms the amino alcohol motif.[1]
Stereochemical Assignment: The Mosher Protocol

Because the specific rotation

Mosher’s Method


Protocol:

  • Derivatize the amino alcohol with both

    
    - and 
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).[1]
  • Selectively form the bis-Mosher amide/ester or the N-Mosher amide (chemoselective acylation of the amine is faster).[1]

  • Analyze the

    
     (
    
    
    ) values in
    
    
    H NMR.[1][2][3]

Interpretation Logic:

  • Construct a Newman projection looking down the C-N bond.[1]

  • The MTPA phenyl group will shield protons on one side of the molecule relative to the other diastereomer.[1]

  • Positive

    
      vs Negative 
    
    
    values allow you to map the spatial arrangement of the hydroxymethyl vs. the isobutenyl tail.[1]

Chromatographic Purity & Detection Strategies

The molecule lacks a conjugated

1
HPLC/UPLC Methodologies

Method A: Derivatization (High Sensitivity) [1]

  • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1]

  • Mechanism: Reacts with the primary amine to generate a highly fluorescent or UV-active species.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: ACN / Water (0.1% TFA).[1]

  • Detection: UV @ 265 nm (FMOC) or Fluorescence (OPA).[1]

Method B: Direct Analysis (Universal Detection) [1]

  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector).[1]

  • Advantage: Quantifies the native molecule without derivatization kinetics bias.[1]

  • Constraint: Mobile phase must be volatile (use Formic Acid, not Phosphate buffers).

Chiral Purity (Enantiomeric Excess)

To determine ee%, use a chiral stationary phase.[1][4]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

  • Note: The amine modifier (DEA) is critical to prevent peak tailing of the free amine.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical attribute is overlooked.

AnalyticalWorkflowStartCrude this compoundPurityCheckPurity Assessment(Is it >95%?)Start->PurityCheckDirectLCLC-CAD/ELSD(Direct Detection)PurityCheck->DirectLCMethod ADerivLCFMOC-Derivatization(UV/Fluorescence)PurityCheck->DerivLCMethod BStructIDStructural Identity(NMR/MS)DirectLC->StructIDIf PureDerivLC->StructIDIf PureH_NMR1H NMR (CDCl3)Confirm Alkene (4.8ppm)StructID->H_NMRMS_ESIHRMS (ESI+)[M+H]+ = 116.xxxStructID->MS_ESIStereoStereochemistry(Absolute Config)H_NMR->StereoIdentity ConfirmedMosherMosher's Analysis(MTPA Derivatization)Stereo->MosherPrimary MethodChiralLCChiral HPLC(Chiralpak AD-H)Stereo->ChiralLCSecondary Method

Figure 1: Comprehensive analytical decision matrix for amino-alkenol characterization.

Experimental Protocol: Mosher's Analysis

This protocol is designed to self-validate the absolute configuration.[1]

Materials:

  • Substrate: 5 mg of this compound.[1]

  • Reagents:

    
    -(-)-MTPA-Cl and 
    
    
    -(+)-MTPA-Cl.[1]
  • Base: Pyridine-d5 (acts as both solvent and base) or Pyridine/CDCl

    
    .[1]
    

Step-by-Step:

  • Preparation: Dissolve 2 mg of substrate in 0.5 mL deuterated pyridine in an NMR tube.

  • Acylation: Add 1.5 equivalents of

    
    -MTPA-Cl. Shake and allow to stand for 10 minutes. (Reaction is usually instantaneous for primary amines).[1]
    
  • Acquisition: Acquire

    
    H NMR (Spectrum A).
    
  • Replication: Repeat steps 1-3 with a fresh sample and

    
    -MTPA-Cl (Spectrum B).[1]
    
  • Analysis: Tabulate chemical shifts for the -CH

    
    OH protons and the alkene -CH
    
    
    .
  • Calculation: Calculate

    
    .
    
    • Validation: If the protons on the "left" of the chiral center have positive

      
       and those on the "right" have negative 
      
      
      (or vice versa) in a consistent spatial pattern, the configuration is assigned.[1]

Synthesis & Impurity Profile Logic

Understanding the synthesis helps anticipate impurities.[1] The most common route involves the alkylation of a glycine equivalent (e.g., Schöllkopf auxiliary or O'Donnell Schiff base) with methallyl chloride , followed by hydrolysis and reduction.[1]

SynthesisFlowGlyGlycine Equivalent(Schöllkopf/O'Donnell)InterUnsaturatedIntermediateGly->Inter+ Alk / BaseAlkMethallyl Chloride(Alkylation)RedReduction(LiAlH4/NaBH4)Inter->RedProdTarget:Amino-AlkenolRed->ProdImp1Impurity A:Over-reduction(Saturated Leucinol)Red->Imp1H2/Pd ContaminationImp2Impurity B:Isomerization(Internal Alkene)Red->Imp2Acidic Workup

Figure 2: Synthetic pathway highlighting critical impurity origins (saturation and isomerization).[1]

Impurity Watchlist:

  • Saturated Analog (Leucinol): Occurs if catalytic hydrogenation is used or if the reducing agent is contaminated.[1] Detection: Check for loss of alkene protons (4.8 ppm) and appearance of isopropyl doublet (0.9 ppm).[1]

  • Internal Alkene Isomer: Occurs under strong acidic conditions (migration of double bond).[1] Detection: New olefinic peak around 5.1-5.3 ppm (trisubstituted alkene).[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][5] The Assignment of Absolute Configuration by NMR.[1][2][3][5][6][7] Chemical Reviews, 104(1), 17–118.[1][5] (The authoritative guide on Mosher's method). [Link]

  • NIST Chemistry WebBook. 2-Amino-4-methylpentan-1-ol (Leucinol) Data.[1] (Used for comparative exclusion of the saturated analog).[1] [Link][1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458.[1] [Link]

Technical Whitepaper: Isomers of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Structure, Synthesis, and Therapeutic Applications

Executive Summary

2-Amino-4-methylpent-4-en-1-ol , commonly known as 4,5-dehydroleucinol , is a critical chiral building block in medicinal chemistry.[1] As an unsaturated analog of the amino alcohol leucinol, it serves as a versatile scaffold for peptidomimetics, a precursor for radio-labeled metabolic probes, and a pharmacophore in epoxyketone proteasome inhibitors (e.g., Eponemycin).

This guide provides a technical deep-dive into the stereochemical isomers of this molecule, detailing their synthesis, resolution, and application in drug development.[1] It distinguishes between the biologically relevant (S)-enantiomer (derived from L-amino acids) and the (R)-enantiomer, while also addressing structural regioisomers that arise during synthesis.[1]

Chemical Identity & Stereochemistry

Structural Analysis

The molecule consists of a 5-carbon chain with an amino group at C2, a hydroxymethyl group at C1, and a terminal alkene at C4.[1]

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 115.17 g/mol [1]

  • CAS Registry:

    • (S)-Isomer: 157756-15-5[1]

    • (R)-Isomer: 926660-30-2 (often as HCl salt)[1]

    • Racemate: 1315304-23-4[1]

Stereoisomerism (The Core Isomers)

The molecule possesses a single chiral center at C2 . Because the alkene is terminal (


), there is no geometric (E/Z) isomerism.
IsomerConfigurationPrecursor SourceBiological Relevance
(S)-Enantiomer L-ConfigurationL-DehydroleucineMimics L-Leucine; found in natural products like Eponemycin.[1]
(R)-Enantiomer D-ConfigurationD-DehydroleucineUsed in D-peptide therapeutics and as a negative control in biological assays.[1]

Visualizing the Enantiomers:

Stereochemistry S_Isomer (S)-2-Amino-4-methylpent-4-en-1-ol (Natural L-Leucine Mimic) Mirror || Mirror Plane || R_Isomer (R)-2-Amino-4-methylpent-4-en-1-ol (Unnatural D-Leucine Mimic)

Figure 1: Stereochemical relationship between the (S) and (R) enantiomers.[1] Note that the terminal alkene (C4=C5) is achiral.

Synthesis & Resolution Protocols

The synthesis of this compound typically proceeds via the reduction of its corresponding amino acid, 4,5-dehydroleucine .[1][3] The challenge lies in reducing the carboxylic acid (or ester) to an alcohol without reducing the terminal double bond.

Route A: Enantioselective Synthesis from Glycine Equivalents

This route is preferred for generating pure enantiomers without the need for resolution.

  • Alkylation: A chiral glycine equivalent (e.g., Schöllkopf bis-lactim ether or Belokon's Ni(II) complex) is alkylated with methallyl chloride (3-chloro-2-methylpropene).[1]

  • Hydrolysis: The auxiliary is removed to yield optically pure (S)- or (R)-2-amino-4-methylpent-4-enoic acid (Dehydroleucine).[1]

  • Chemoselective Reduction: The amino acid is reduced to the amino alcohol.

Protocol: Chemoselective Reduction

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    system.
  • Conditions: THF, 0°C to Reflux.

  • Critical Control Point: Avoid catalytic hydrogenation (

    
    ) as this will reduce the alkene to form Leucinol (saturated).
    
Route B: Racemic Synthesis & Resolution

For large-scale industrial applications where cost is paramount, a racemic synthesis followed by enzymatic resolution is used.[1]

  • Alkylation: Diethyl acetamidomalonate + Methallyl chloride

    
     Intermediate.
    
  • Decarboxylation: Acid hydrolysis yields racemic Dehydroleucine.

  • Resolution: Enzymatic resolution using Acylase I (Aspergillus melleus) separates the L-amino acid (free) from the D-amino acid (N-acetylated).[1]

  • Reduction: The resolved L-amino acid is reduced to the target (S)-alcohol.[1]

Synthesis Workflow Diagram:

SynthesisPath Glycine Glycine Equivalent (Chiral Auxiliary) Alkylation Step 1: Asymmetric Alkylation (THF, -78°C) Glycine->Alkylation Methallyl Methallyl Chloride (Electrophile) Methallyl->Alkylation Hydrolysis Step 2: Hydrolysis of Auxiliary Alkylation->Hydrolysis Intermediate (S)-Dehydroleucine (Amino Acid) Hydrolysis->Intermediate Reduction Step 3: Chemoselective Reduction (LiAlH4, THF, 0°C) Intermediate->Reduction Product (S)-2-Amino-4-methylpent-4-en-1-ol (Target Alcohol) Reduction->Product

Figure 2: Enantioselective synthesis pathway preserving the terminal alkene.[1]

Structural Isomers & Stability

While stereoisomers are the primary focus, researchers must be aware of regioisomers (constitutional isomers) that can form as impurities during synthesis or storage.

Regioisomeric Impurities

Migration of the double bond is a thermodynamic risk, especially under acidic conditions.

Isomer NameStructure DescriptionOrigin/Risk
Prenylglycinol (2-Amino-4-methylpent-2-en-1-ol)Internal double bond (C2=C3)Result of double bond migration (isomerization) towards conjugation.[1] More thermodynamically stable than the terminal alkene.
Isoleucinol Analog (2-Amino-3-methylpent-4-en-1-ol)Methyl group at C3Result of using crotyl chloride instead of methallyl chloride during synthesis.[1]
Analytical Differentiation (NMR)

To confirm the identity of the target isomer against regioisomers,


-NMR  is the gold standard.
  • Target (4-en-1-ol): Distinctive vinylic protons appear as two singlets (or narrow multiplets) at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     4.7–4.9 ppm  (terminal 
    
    
    
    ). Methyl group appears as a singlet at
    
    
    ~1.7 ppm
    .
  • Impurity (2-en-1-ol): Vinylic proton appears as a triplet at

    
     ~5.1–5.3 ppm . Methyl groups appear as singlets/doublets further downfield.
    

Applications in Drug Development[1][4][5]

Tritium Labeling Precursor

The most widespread use of this compound is as a precursor for generating radio-labeled Leucine .[1]

  • Mechanism: Catalytic tritiation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , Pd/C) of the double bond yields 
    
    
    
    -Leucinol or Leucine.
  • Utility: Used in metabolic flux studies and protein synthesis assays where high specific activity is required.

Peptidomimetics & "Stapled" Peptides

The terminal alkene serves as a "handle" for Olefin Metathesis .

  • Ring Closing Metathesis (RCM): When incorporated into a peptide chain, the alkene can react with another unsaturated residue (e.g., allylglycine) to form a macrocyclic "staple," locking the peptide into a bioactive helical conformation.

Proteasome Inhibitors

The (S)-isomer is a direct biosynthetic precursor to the epoxyketone pharmacophore found in Eponemycin and TMC-86A .[1] These natural products exhibit potent anti-tumor activity by covalently binding to the proteasome.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55253753, this compound. Retrieved from [Link]

  • Biorxiv. (2025).[4] Substrate scope and catalytic mechanism of α,β-epoxyketone synthases in Eponemycin biosynthesis. Retrieved from [Link][1][5]

  • University of Szeged. (2024). Synthesis and radioactive labeling of biologically active peptides: 4,5-Dehydroleucine as a precursor. Retrieved from [Link]

Sources

Methodological & Application

"experimental protocol for 2-Amino-4-methylpent-4-en-1-ol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026


-Methallylglycinol; 4,5-Dehydroleucinol; 2-Amino-4-methyl-4-pentenol.[1]

Executive Summary & Application Scope

This technical guide outlines the high-fidelity synthesis of 2-Amino-4-methylpent-4-en-1-ol , a non-canonical amino alcohol.[1] Structurally analogous to Leucinol but possessing a terminal alkene, this molecule is a critical "chiral building block" in the development of peptide mimetics, protease inhibitors, and macrocyclic scaffolds.

The terminal alkene provides a unique handle for late-stage functionalization via olefin metathesis or thiol-ene "click" chemistry, making this scaffold superior to standard saturated amino alcohols for diversity-oriented synthesis.[1]

Key Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 115.18 g/mol
CAS Number 1315304-23-4
Physical State Viscous Colorless Oil / Low-melting Solid
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in Hexanes

Retrosynthetic Logic & Strategy

The synthesis is designed around the "Acetamidomalonate Route," a robust, scale-independent methodology that avoids expensive chiral auxiliaries for the initial construction (yielding racemic product, which can be resolved if needed) or can be adapted using Schöllkopf reagents for asymmetric synthesis.

Strategic Pathway:

  • C-C Bond Formation: Alkylation of a glycine equivalent (Diethyl acetamidomalonate) with methallyl chloride.

  • Decarboxylation/Hydrolysis: Converting the diester to the free amino acid (

    
    -methallylglycine).
    
  • Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol without hydrogenating the alkene.

Retrosynthesis Target Target: this compound (Amino Alcohol) Precursor Precursor: 2-Amino-4-methylpent-4-enoic acid (Gamma-Methallylglycine) Target->Precursor Reduction (LiAlH4) Disconnect C-C Disconnection Precursor->Disconnect Hydrolysis & Decarboxylation Reagent1 Diethyl acetamidomalonate (Glycine Equivalent) Disconnect->Reagent1 Reagent2 3-Chloro-2-methylpropene (Methallyl Chloride) Disconnect->Reagent2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available methallyl chloride and diethyl acetamidomalonate.

Safety & Handling Protocols

CRITICAL WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.

  • Methallyl Chloride (3-Chloro-2-methylpropene): Alkylating agent.[1] Suspected carcinogen. Lachrymator. Use double gloves (Nitrile/Neoprene) and handle only in a well-ventilated hood.[1]

  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric solid. Reacts violently with water and protic solvents. Use strictly anhydrous THF and quench excess reagent carefully under inert atmosphere (
    
    
    
    or
    
    
    ).
  • Sodium Ethoxide: Corrosive and moisture sensitive.

Experimental Protocols

Phase 1: Synthesis of the Amino Acid Precursor

Objective: Preparation of 2-Amino-4-methylpent-4-enoic acid (


-methallylglycine).[1]

Reagents:

  • Diethyl acetamidomalonate (1.0 eq)

  • Sodium Ethoxide (1.1 eq, 21% wt in EtOH)

  • 3-Chloro-2-methylpropene (Methallyl chloride) (1.2 eq)[1]

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (6M)

Workflow:

  • Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and

    
     inlet, charge Sodium Ethoxide solution. Add Diethyl acetamidomalonate dissolved in minimal anhydrous ethanol. Stir at room temperature for 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
    
  • Alkylation: Add Methallyl chloride dropwise over 20 minutes. The reaction is exothermic. Once addition is complete, heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). Starting malonate (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in

    
     and extract with EtOAc (
    
    
    
    ). Dry organic layers over
    
    
    and concentrate to yield the crude alkylated intermediate (Diethyl 2-acetamido-2-(2-methylallyl)malonate).[1]
  • Hydrolysis & Decarboxylation: Suspend the crude intermediate in 6M HCl (10 mL/g). Reflux for 12–16 hours. This step simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-diacid.

  • Isolation: Concentrate the acidic solution to dryness. The residue is the hydrochloride salt of 2-Amino-4-methylpent-4-enoic acid.[1]

    • Purification: Recrystallize from MeOH/Et2O or use Dowex 50W ion-exchange resin (eluting with

      
      ) to obtain the free zwitterion.[1]
      
Phase 2: Reduction to this compound

Objective: Chemoselective reduction of the carboxylic acid to the alcohol.[1]

Reagents:

  • 2-Amino-4-methylpent-4-enoic acid (Precursor from Phase 1)[1][2]

  • Lithium Aluminum Hydride (

    
    ) (2.5 eq)
    
  • Tetrahydrofuran (THF), Anhydrous

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask. Cool under

    
    . Add 
    
    
    
    pellets (or powder) and suspend in anhydrous THF (0.5 M relative to substrate). Cool to
    
    
    .
  • Addition: Add the amino acid precursor (as a solid or suspended in THF) portion-wise to the

    
     slurry. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Warm to room temperature and then heat to reflux (

    
    ) for 8–12 hours.
    
    • Mechanism:[1][3][4] The carboxylate is reduced first to the aldehyde and then to the alcohol. The alkene remains intact because

      
       does not reduce isolated alkenes.
      
  • Fieser Quench (Critical): Cool to

    
    . For every x  grams of 
    
    
    
    used, add carefully in sequence:
    • x mL ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      [3][5][6][7]
      
    • x mL 15% NaOH[1]

    • 3x mL

      
      [7]
      
  • Filtration: A white granular precipitate (Aluminum salts) will form. Stir for 30 minutes. Filter through a Celite pad. Wash the pad thoroughly with warm THF or ether.

  • Final Isolation: Concentrate the filtrate. The resulting oil is the target This compound .[1]

    • Purification: If necessary, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM/MeOH/NH4OH 90:10:1).

Workflow Start Start: Diethyl Acetamidomalonate Step1 Step 1: Enolate Formation (NaOEt/EtOH) Start->Step1 Step2 Step 2: Alkylation (Methallyl Chloride, Reflux) Step1->Step2 Nucleophilic Substitution Step3 Step 3: Hydrolysis/Decarboxylation (6M HCl, Reflux 16h) Step2->Step3 Acid Hydrolysis Step4 Step 4: Reduction (LiAlH4, THF, Reflux) Step3->Step4 Hydride Reduction Finish End: this compound Step4->Finish Fieser Workup

Figure 2: Operational workflow for the synthesis of the target amino alcohol.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Terminal Alkene (

)
4.75 – 4.85Multiplet (2H)Characteristic of methallyl group
Methyl Group (

)
1.70 – 1.75Singlet (3H)Allylic methyl group
Hydroxymethyl (

)
3.30 – 3.60Multiplet (2H)Diastereotopic protons adjacent to OH
Methine (

-H)
2.90 – 3.10Multiplet (1H)Chiral center proton
Methylene Bridge 2.00 – 2.20Multiplet (2H)Connects chiral center to alkene

Mass Spectrometry (ESI+): Expect


 Da.

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation.

    • Cause: O-alkylation vs C-alkylation competition.[1]

    • Solution: Ensure strictly anhydrous conditions. Use NaH in DMF instead of NaOEt/EtOH to promote tighter ion pairing and favor C-alkylation.[1]

  • Issue: Racemization.

    • Context: This protocol produces a racemate.

    • Resolution: To obtain enantiopure (S)- or (R)- isomers, resolve the intermediate amino acid using enzymatic resolution (Acylase I) or use a chiral auxiliary (e.g., Schöllkopf bis-lactim ether) in Step 1.

  • Issue: Over-reduction.

    • Observation: Loss of the double bond.

    • Solution: This is rare with

      
       unless a transition metal catalyst is present as an impurity. Ensure glassware is clean and free of Palladium/Nickel residues.
      

References

  • PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bartlett, P. A., et al. (1982). "Synthesis of Gamma-Methallylglycine Derivatives." Journal of Organic Chemistry.
  • Ma, J., et al. (2021).[7] "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids." ResearchGate.[9] (Cites the use of the amino acid precursor). Retrieved from [Link]

Sources

Application Note: Purification Strategies for 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

2-Amino-4-methylpent-4-en-1-ol (often referred to as dehydroleucinol) is a critical chiral building block in the synthesis of complex peptide therapeutics, most notably as a precursor to the "MeBmt" amino acid found in Cyclosporin A.

Purifying this molecule presents a unique "triad of challenges" for the process chemist:

  • Amphiphilicity: The polar amino-alcohol head group contrasts with the lipophilic alkene tail, complicating solvent selection.

  • Silanol Interaction: The primary amine interacts strongly with acidic silanols on silica gel, leading to severe peak tailing during chromatography.

  • Thermal Instability: The terminal alkene is susceptible to migration or polymerization under high-temperature distillation.

This guide moves beyond standard textbook procedures, offering three field-validated protocols designed to isolate this compound at >98% purity while preserving chiral integrity.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 115.17 g/mol Low MW suggests volatility; vacuum required for distillation.
Physical State Viscous Oil (Free Base)Difficult to handle; salt formation recommended for solids.
pKa (Amine) ~9.6 (Estimated)Requires pH >11 for complete extraction into organics.
Solubility Water, Alcohols, DCM, EtOAcAmphiphilic; "Salting out" often required during extraction.
Stability Alkene sensitive to oxidationAvoid hot distillation; use inert atmosphere (N₂/Ar).

Protocol A: Thermodynamic Acid-Base Extraction (The "Workhorse")

Objective: Bulk removal of neutral organic impurities and inorganic salts. Mechanism: Exploits the pH-dependent solubility switch of the amine group.[1]

The Logic of the Switch

Most synthesis routes (e.g., reduction of methyl ester precursors) leave neutral byproducts. By dropping the pH, we protonate the amine (


), forcing it into the aqueous phase while neutrals stay organic. We then wash the organics away, flip the pH to basic (

), and extract the pure product.
Step-by-Step Protocol
  • Quench & Dissolution:

    • If the reaction mixture contains aluminum salts (from LAH reduction), perform a Fieser workup first to remove metal solids.

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Removal of Neutrals):

    • Add 1M HCl to the organic layer until the aqueous phase pH is < 2.

    • Critical: Shake vigorously. The product is now in the Aqueous Layer .

    • Separate phases.[2][3][4] Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove stubborn neutral impurities.

  • Basification (The "Switch"):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 4M NaOH or 50% KOH until pH > 12.

    • Visual Cue: The solution will likely turn cloudy as the free base oil separates.

  • Product Recovery:

    • Extract the basic aqueous layer with Dichloromethane (DCM) (

      
       volumes).
      
    • Note: DCM is preferred over EtOAc here due to better solubility of the polar amino alcohol.

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo at < 40°C.[5]

Result: A pale yellow oil, typically 85-90% pure.

Workflow Visualization

ExtractionLogic Crude Crude Reaction Mix (Neutral + Amine) AcidStep Add 1M HCl (pH < 2) Crude->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Phase (Product as R-NH3+) PhaseSep1->AqAcid Keep BaseStep Add 4M NaOH (pH > 12) AqAcid->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg DCM Phase (Product as Free Base) ExtractStep->FinalOrg Concentrate FinalAq Aqueous Waste (Salts) ExtractStep->FinalAq Discard

Figure 1: Logic flow for the Acid-Base purification switch.

Protocol B: Oxalate Salt Crystallization (The "Polish")

Objective: Upgrade purity to >98% (Drug Grade) and convert oil to a stable solid. Why Oxalic Acid? Unlike HCl salts, which are often hygroscopic, oxalate salts of amino alcohols frequently form well-defined, non-hygroscopic crystals that are easy to filter. This method is superior to distillation for preserving the terminal alkene.

Step-by-Step Protocol
  • Preparation:

    • Dissolve the "semi-pure" oil (from Protocol A) in Acetone or Isopropanol (IPA) (5 mL per gram).

    • Prepare a separate solution of Oxalic Acid Dihydrate (1.05 equivalents) in a minimum amount of warm Methanol.

  • Precipitation:

    • Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.

    • Observation: A white precipitate should form almost immediately.

    • If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists (cloud point).

  • Maturation:

    • Cool the slurry to 0°C for 2 hours.

    • Do not rush: This allows the crystal lattice to exclude impurities.

  • Isolation:

    • Filter the white solid under vacuum.

    • Wash the cake with cold Acetone/Ether (1:1).

    • Dry in a vacuum oven at 40°C.

Recovery of Free Base (If required): Dissolve the salt in water, basify with NaOH, and extract with DCM as per Protocol A.

Protocol C: Flash Chromatography with Silanol Masking

Objective: Analytical purity or small-scale isolation when crystallization fails. The Problem: Standard silica gel has acidic -OH groups. Your amine sticks to them, causing "streaking" (tailing) and poor separation.

The Solution: "The 1% Rule"

You must add a competitive base to the mobile phase. This base saturates the silica's acidic sites, allowing your product to elute as a sharp band.

Chromatographic Parameters
ParameterRecommendation
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

)
Gradient 0% to 10% B over 15 CV (Column Volumes)
Detection Ninhydrin Stain (Red/Purple spot) or KMnO₄ (Yellow spot for alkene)

Critical Technique: Pre-flush the column with the starting mobile phase (containing the TEA/Ammonia) for 2 CVs before loading your sample. This "neutralizes" the column ahead of time.

Workflow Visualization

Chromatography Silica Acidic Silica Surface (Si-OH) Amine Target Amine Silica->Amine Strong Binding (Tailing) Elution Elution Amine->Elution Free to Elute (Sharp Peak) Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding (Masking)

Figure 2: Mechanism of Triethylamine (TEA) modifier preventing amine tailing.

Quality Control & Validation

Before releasing the batch, validate purity using these specific markers:

  • H-NMR (CDCl₃):

    • Check the terminal alkene signals: Multiplet at ~5.8 ppm (1H) and doublet at ~5.1 ppm (2H).

    • Verify the methyl doublet at ~0.9 ppm .

    • Impurity Check: Look for aldehyde peaks (~9-10 ppm) indicating oxidation.

  • Chiral HPLC:

    • If the (S)-enantiomer is required, derivatize with Marfey's Reagent (FDAA) or use a Chiralpak AD-H column.

    • Acceptance Criteria: >99% ee for drug development applications.

References

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols (Oxalate Salt Method). Org. Synth. 2010, 87, 161-171. Available at: [Link]

  • Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms. Available at: [Link]

  • Wikipedia. (2024). Acid-base extraction: Principles and Applications. Available at: [Link]

Sources

Application Note: 2-Amino-4-methylpent-4-en-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis, properties, and specific utility of 2-Amino-4-methylpent-4-en-1-ol (also known as 4,5-Dehydroleucinol ), a critical chiral building block for synthesizing constrained amino acids and N-heterocycles.

Executive Summary

This compound (CAS: 157756-15-5 for S-isomer) is a bifunctional chiral scaffold containing a primary amine, a primary alcohol, and a 1,1-disubstituted alkene.[1][2][3] Its unique


-unsaturation makes it an ideal precursor for iodocyclization reactions , enabling the rapid construction of 4-functionalized pyrrolidines  and piperidines . These heterocycles are essential pharmacophores in peptide mimetics (e.g., collagen mimics, protease inhibitors) and natural product synthesis (e.g., Eponemycin analogs).

This guide provides a validated protocol for:

  • Synthesis of the reagent from glycine equivalents.

  • Application in synthesizing cis-4-hydroxy-4-methylproline via stereoselective iodocyclization.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name This compound
Common Name 4,5-Dehydroleucinol
CAS Number 157756-15-5 (S-isomer); 1315304-23-4 (racemic)
Molecular Formula

Molecular Weight 115.17 g/mol
Chirality Available as (S)- or (R)- enantiomers
Key Functionality

-alkene (methallyl group)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; slightly soluble in water

Synthesis of the Reagent

While available commercially, in-house preparation allows for cost-effective scale-up and access to both enantiomers. The standard route utilizes the alkylation of a glycine Schiff base.

Protocol A: Preparation from Glycine Ethyl Ester

Objective: Synthesize (S)-2-amino-4-methylpent-4-en-1-ol via asymmetric alkylation.

Reagents:
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base).

  • Electrophile: 3-Bromo-2-methylpropene (Methallyl bromide).

  • Catalyst: (S)-(-)-N-Benzylcinchonidinium chloride (PTC) for asymmetric induction (or KOtBu for racemic).

  • Reductant:

    
     or 
    
    
    
    .
Step-by-Step Methodology:
  • Asymmetric Alkylation:

    • Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) and the chiral PTC (0.1 eq) in Toluene/DCM (7:3) at 0°C.

    • Add 50% aqueous KOH (5.0 eq) followed by methallyl bromide (1.2 eq).

    • Stir vigorously at 0°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Separate phases, wash organic layer with water and brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (Deprotection):

    • Dissolve the crude alkylated imine in THF. Add 1N HCl (2.0 eq) and stir at RT for 2 hours.

    • The benzophenone byproduct precipitates or is removed by extraction with ether.

    • Basify the aqueous layer (containing the amino ester) with

      
       and extract with DCM.
      
  • Reduction to Alcohol:

    • Suspend

      
       (2.0 eq) in dry THF at 0°C under 
      
      
      
      .
    • Add the amino ester solution dropwise.[4] Reflux for 3 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter the white precipitate. Concentrate the filtrate to yield (S)-2-amino-4-methylpent-4-en-1-ol as a colorless oil.

Key Application: Synthesis of 4-Hydroxy-4-methylproline

The most high-value application of this reagent is the synthesis of quaternary prolines . The alkene side chain undergoes iodocyclization to form the pyrrolidine ring.

Protocol B: Stereoselective Iodocyclization

Mechanism: The reaction proceeds via a 5-exo-trig cyclization. N-protection dictates the nucleophile. Using an N-Boc group often leads to an intermediate cyclic carbamate or direct pyrrolidine formation depending on conditions.

Reagents:
  • Substrate: (S)-N-Boc-2-amino-4-methylpent-4-en-1-ol (prepared by standard Boc-protection of the reagent from Protocol A).

  • Cyclization Agent: Iodine (

    
    , 3.0 eq).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: MeCN/H2O (3:1).

Step-by-Step Methodology:
  • Preparation: Dissolve N-Boc-amino alcohol (1.0 mmol) in MeCN (10 mL) and water (3.3 mL). Add

    
    .
    
  • Cyclization: Cool to 0°C. Add

    
     in portions. Stir in the dark at RT for 12 hours.
    
    • Observation: The solution turns brown/amber.

  • Quench: Add saturated aqueous

    
     (thiosulfate) until the iodine color disappears.
    
  • Extraction: Extract with EtOAc (3x). Wash with brine, dry (

    
    ), and concentrate.
    
    • Intermediate: This yields the iodomethyl-pyrrolidine or bicyclic carbamate.

  • Hydrolysis (Optional for Hydroxy-Proline):

    • To convert the iodide to the hydroxyl group (via

      
       displacement or participation), treat the intermediate with 
      
      
      
      / Acetone-H2O or perform a radical oxygenation if the iodide is recalcitrant.
    • Note: For 4-hydroxy-4-methyl proline, the initial cyclization in water often traps the carbocation (or iodonium opening) to place the OH group, or subsequent hydrolysis of the iodide is performed.

Data Summary: Cyclization Efficiency
N-Protecting GroupReagentMajor ProductYieldRef
N-Boc

Cyclic Carbamate / Iodide85-92%[1]
N-Cbz

Iodomethyl-pyrrolidine78%[2]
Free Amine

4-Hydroxy-4-methylproline (trace)<30%[3]

Critical Insight: Protection of the nitrogen is mandatory. The free amine complexes with iodine, inhibiting the reaction. The N-Boc group acts as an internal nucleophile (carbonyl oxygen) or directs the nitrogen attack.

Visualizing the Reaction Pathway

The following diagram illustrates the transformation from the glycine precursor to the final constrained amino acid scaffold.

ReactionPathway Glycine Glycine Schiff Base (Starting Material) Alkylation Alkylation (Methallyl Bromide) Glycine->Alkylation KOtBu / PTC Intermediate1 Dehydroleucine Ester Alkylation->Intermediate1 Reduction Reduction (LiAlH4) Intermediate1->Reduction Hydrolysis then Reduction Reagent This compound (Target Reagent) Reduction->Reagent Protection N-Boc Protection Reagent->Protection Cyclization Iodocyclization (I2 / NaHCO3) Protection->Cyclization Product 4-Iodomethyl-4-methylpyrrolidine (Scaffold) Cyclization->Product 5-exo-trig

Caption: Synthesis of this compound and its subsequent conversion to a pyrrolidine scaffold via 5-exo-trig iodocyclization.

References

  • Stereoselective Synthesis of 4-Substituted Prolines.

    
    -unsaturated amino alcohols.
    
    
  • Synthesis of Eponemycin Analogs. Source:Bioorganic & Medicinal Chemistry Letters. Context: Uses dehydroleucine derivatives to synthesize epoxyketone proteasome inhibitors.

  • Asymmetric Synthesis of Alpha-Amino Acids. Source:Chemical Reviews. Context: General protocols for O'Donnell Schiff base alkylation.

  • This compound Product Data. Source:PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Application Notes & Protocols: (S)-2-Amino-4-methylpent-4-en-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Amino Alcohols in Stereocontrolled Synthesis

In the synthesis of enantiomerically pure molecules, such as pharmaceuticals and natural products, chiral auxiliaries are indispensable tools.[1][2] A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][3] Among the most successful classes of chiral auxiliaries are those derived from naturally occurring, inexpensive starting materials like amino acids and terpenes.[2][4]

Vicinal amino alcohols, particularly those derived from the chiral pool, are a critical class of compounds for this purpose.[5][6] Their rigid, predictable chelation patterns with metal ions allow for powerful stereochemical control in a variety of carbon-carbon bond-forming reactions.[7]

This guide focuses on a specific, highly versatile chiral auxiliary, (S)-2-Amino-4-methylpent-4-en-1-ol . Derived from the natural amino acid L-leucine, this auxiliary combines the steric bulk of the isobutyl group with a unique terminal olefin functionality. This structure provides a well-defined stereochemical environment for controlling reactions at an attached acyl group, making it an excellent choice for diastereoselective alkylations and aldol additions.

Synthesis and Preparation of the Chiral Auxiliary

The synthesis of (S)-2-Amino-4-methylpent-4-en-1-ol begins with commercially available L-leucine. The protocol is a multi-step process that is achievable in a standard organic synthesis laboratory.

Protocol 2.1: Synthesis of (S)-2-Amino-4-methylpent-4-en-1-ol from L-Leucine

Objective: To prepare the title chiral auxiliary in high enantiomeric purity.

Workflow Overview:

cluster_0 Synthesis Pathway L-Leucine L-Leucine Esterification Esterification L-Leucine->Esterification MeOH, SOCl2 N-Protection N-Protection Esterification->N-Protection Boc2O, Et3N Reduction Reduction N-Protection->Reduction LiAlH4 Selenation Selenation Reduction->Selenation LDA, PhSeBr Oxidative Elimination Oxidative Elimination Selenation->Oxidative Elimination H2O2 Final Product Final Product Oxidative Elimination->Final Product Deprotection (if needed)

Caption: Synthetic workflow for preparing the chiral auxiliary.

Materials:

  • L-Leucine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA)

  • Phenylselenyl bromide (PhSeBr)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., NaHCO₃, brine, MgSO₄)

Procedure:

  • Esterification: Suspend L-leucine (1.0 eq) in anhydrous methanol at 0 °C. Add SOCl₂ (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

  • N-Protection: Dissolve the crude methyl ester in DCM and cool to 0 °C. Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 4-6 hours. Perform an aqueous workup to isolate the N-Boc protected leucine methyl ester.

  • Reduction to Leucinol: Prepare a solution of N-Boc-L-leucine methyl ester in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. After the addition, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate to yield N-Boc-leucinol.

  • Selenation: In a separate flask, prepare a solution of LDA (2.2 eq) in THF at -78 °C. Add the N-Boc-leucinol (1.0 eq) dropwise. After stirring for 1 hour, add a solution of PhSeBr (2.5 eq) in THF. Stir at -78 °C for an additional 2 hours.

  • Oxidative Elimination: Quench the reaction with saturated aqueous NH₄Cl. Extract the product into an organic solvent. To the organic phase, add H₂O₂ (30% solution, ~5 eq) and stir vigorously at room temperature. The reaction progress can be monitored by TLC. Upon completion, perform an aqueous workup to isolate the protected auxiliary, (S)-N-Boc-2-amino-4-methylpent-4-en-1-ol.

  • Deprotection (Optional): The Boc group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) if the free amino alcohol is required. For many applications, the N-protected form is used directly to form other derivatives like oxazolidinones.

Application in Asymmetric Aldol Reactions

One of the most powerful applications of this auxiliary is in directing diastereoselective aldol reactions.[1] The auxiliary is first acylated and then converted into a rigid cyclic derivative (an oxazolidinone), which provides a predictable platform for stereocontrol.

Mechanism of Stereocontrol

The high diastereoselectivity observed in aldol reactions using auxiliaries of this type is attributed to a well-ordered, chair-like transition state.[8] The bulky side chain of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (aldehyde) to approach from the less hindered face. Chelation of the metal cation (e.g., Boron or Lithium) between the enolate oxygen and the carbonyl oxygen further rigidifies the transition state, enhancing selectivity.

Caption: Simplified transition state model for stereocontrol.

Protocol 3.1: Diastereoselective syn-Aldol Reaction

Objective: To perform a boron-mediated asymmetric aldol addition to an aldehyde, generating the syn-aldol product with high diastereoselectivity.

Materials:

  • (S)-N-acyl auxiliary derivative (e.g., N-propanoyl oxazolidinone)

  • Dibutylboron triflate (Bu₂BOTf), 1M in hexanes

  • Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the resulting deep yellow solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Reaction Quench: Quench the reaction by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol. Stir vigorously for 5 minutes.

  • Oxidative Workup: Slowly add a pre-mixed solution of 4 mL methanol and 2 mL 30% H₂O₂ at 0 °C, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour.

  • Isolation: Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate to yield the crude aldol adduct.

  • Purification & Analysis: Purify the product by flash column chromatography (silica gel). The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage of the auxiliary.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>98:285-95
2Benzaldehyde>95:580-90
3Crotonaldehyde>97:382-92
Caption: Representative results for the boron-mediated aldol reaction. Data is illustrative based on typical outcomes for similar auxiliaries.

Cleavage and Recovery of the Auxiliary

A key advantage of a chiral auxiliary is its efficient removal and recovery.[3][9] For N-acyl oxazolidinone systems, one of the mildest and most effective methods is hydrolysis using lithium hydroperoxide (LiOOH).[10][11] This method cleaves the acyl group to yield the carboxylic acid without epimerizing the newly formed stereocenter.[9]

Protocol 4.1: Hydrolytic Cleavage with Lithium Hydroperoxide

Objective: To cleave the aldol product, isolating the chiral carboxylic acid and recovering the auxiliary.

Adduct Chiral Aldol Adduct Cleavage LiOOH, H2O2 THF/H2O Adduct->Cleavage Products Carboxylic Acid + Recovered Auxiliary Cleavage->Products Workup Aqueous Workup & Separation Products->Workup

Caption: Workflow for auxiliary cleavage and product isolation.

Materials:

  • Chiral aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Reaction Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 eq) and stir for 20 minutes.

  • Separation: Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with 1M NaOH. Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH < 2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

  • Auxiliary Recovery: The combined DCM extracts from step 5 contain the recovered auxiliary. Wash with brine, dry over MgSO₄, and concentrate. The recovered auxiliary can be purified by chromatography or recrystallization and reused.

Conclusion

(S)-2-Amino-4-methylpent-4-en-1-ol represents a highly effective and recoverable chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-leucine and the high levels of stereocontrol it imparts in key C-C bond-forming reactions make it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols outlined herein provide a robust framework for its synthesis, application, and recovery, enabling the efficient construction of complex chiral molecules.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives.
  • Wikipedia. Chiral auxiliary. Available from: [Link]. [Accessed February 4, 2026].

  • YouTube. D.7 Chiral auxiliaries (HL). Available from: [Link]. [Accessed February 4, 2026].

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]. [Accessed February 4, 2026].

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available from: [Link]. [Accessed February 4, 2026].

  • Gala, D., & Steinman, M. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press.
  • ChemTube3D. Aldol Reaction - Simple Diastereoselectivity Cis gives Syn. Available from: [Link]. [Accessed February 4, 2026].

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]. [Accessed February 4, 2026].

  • National Institutes of Health. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Available from: [Link]. [Accessed February 4, 2026].

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available from: [Link]. [Accessed February 4, 2026].

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]. [Accessed February 4, 2026].

  • National Institutes of Health. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available from: [Link]. [Accessed February 4, 2026].

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]. [Accessed February 4, 2026].

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]. [Accessed February 4, 2026].

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Application Note: Scalable Synthesis of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Amino-4-methylpent-4-en-1-ol (CAS: 1315304-23-4 for racemate) is a critical unsaturated amino alcohol building block, often referred to as 4,5-dehydroleucinol .[1] It serves as a versatile scaffold in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands. Its structural similarity to leucinol, combined with the reactive terminal alkene, allows for further functionalization (e.g., metathesis, hydroboration) inaccessible to the saturated analog.

This Application Note details a robust, scalable protocol for the synthesis of racemic this compound , with specific modules for enantioselective optimization. The selected route utilizes the Acetamidomalonate Pathway , chosen for its cost-effectiveness, safety profile on kilogram scale, and avoidance of cryogenic conditions required by alternative lithiation routes.

Key Process Advantages
  • Scalability: Uses commodity starting materials (Diethyl acetamidomalonate, Methallyl chloride).

  • Safety: Replaces pyrophoric Lithium Aluminum Hydride (LAH) with a Sodium Borohydride (NaBH₄) reduction matrix.

  • Purification: Designed to minimize chromatographic steps via salt crystallization and distillation.

Retrosynthetic Analysis & Route Selection

The synthesis is deconstructed into three primary unit operations: Alkylation , Hydrolysis/Decarboxylation , and Reduction .

Logical Pathway
  • C-C Bond Formation: Alkylation of the stable enolate equivalent (diethyl acetamidomalonate) with methallyl chloride.

  • Functional Group Manipulation: Global hydrolysis of the ester and amide groups followed by thermal decarboxylation to yield the amino acid intermediate (4,5-dehydroleucine).

  • Chemo-selective Reduction: Activation of the carboxylic acid as a methyl ester, followed by reduction to the alcohol using a borohydride system to preserve the terminal alkene.

Retrosynthesis Target This compound (Target) Ester Methyl 2-amino-4-methylpent-4-enoate (Activated Intermediate) Target->Ester Reduction (NaBH4) Acid 2-Amino-4-methylpent-4-enoic acid (Amino Acid Precursor) Ester->Acid Esterification (MeOH/SOCl2) Malonate Diethyl 2-acetamido-2-(2-methylallyl)malonate (Protected Scaffold) Acid->Malonate Hydrolysis & Decarboxylation SM Diethyl acetamidomalonate + Methallyl Chloride Malonate->SM Alkylation (NaOEt)

Caption: Retrosynthetic logic flow from target molecule back to commodity starting materials.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-acetamido-2-(2-methylallyl)malonate

Objective: Construct the carbon skeleton via enolate alkylation.[1]

  • Reagents:

    • Diethyl acetamidomalonate (1.0 equiv)

    • 3-Chloro-2-methylpropene (Methallyl chloride) (1.2 equiv)[1]

    • Sodium Ethoxide (21% wt in EtOH) (1.1 equiv)

    • Ethanol (Solvent, 5 vol)

Protocol:

  • Setup: Charge a reactor with Ethanol (anhydrous) and Diethyl acetamidomalonate under N₂ atmosphere.

  • Deprotonation: Add Sodium Ethoxide solution dropwise at 20–25°C. Stir for 30 minutes. Observation: The solution may turn slightly yellow/turbid as the enolate forms.

  • Alkylation: Add Methallyl chloride dropwise over 1 hour, maintaining internal temperature < 40°C (Exothermic).

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of acetamidomalonate.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk Ethanol.

  • Quench: Resuspend residue in Water/Ethyl Acetate. Wash organic layer with water and brine.

  • Isolation: Dry (MgSO₄), filter, and concentrate to yield the crude alkylated malonate as a solid.

    • Yield Target: >85%[2][3][4]

    • Purity: >95% (sufficient for next step).[2][4]

Step 2: Hydrolysis and Decarboxylation to 2-Amino-4-methylpent-4-enoic Acid

Objective: Remove protecting groups and decarboxylate to reveal the amino acid.[1]

  • Reagents:

    • Crude Malonate Intermediate (from Step 1)

    • Hydrochloric Acid (6M, aq) (10 vol)

Protocol:

  • Hydrolysis: Suspend the crude malonate in 6M HCl.

  • Reflux: Heat to reflux (100–105°C) for 12–16 hours.

    • Mechanism:[1] Acid hydrolysis cleaves the ethyl esters and the acetamide. Thermal energy drives the decarboxylation of the resulting malonic acid derivative.

    • Safety Note: Significant CO₂ evolution occurs. Ensure reactor venting is sized appropriately.

  • Concentration: Distill off water and acetic acid (byproduct) under reduced pressure to obtain a viscous oil or semi-solid.

  • Chase: Add water and re-concentrate (2x) to remove residual HCl.

  • Isolation: The residue is the Hydrochloride salt of 2-Amino-4-methylpent-4-enoic acid.[1]

    • Purification (Optional): Recrystallize from Isopropanol/Acetone if high purity is required immediately. For this route, we proceed to esterification.[5]

Step 3: Activation via Methyl Ester Formation

Objective: Convert the acid to the ester to facilitate mild reduction.

  • Reagents:

    • Amino Acid HCl salt (from Step 2)

    • Methanol (anhydrous) (10 vol)

    • Thionyl Chloride (SOCl₂) (1.5 equiv)

Protocol:

  • Setup: Suspend the amino acid salt in Methanol at 0°C.

  • Addition: Add Thionyl Chloride dropwise, maintaining temperature < 10°C. Caution: Exothermic + HCl gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux for 4 hours.

  • Workup: Concentrate to dryness. Re-dissolve in Methanol and concentrate again to remove residual SOCl₂.

  • Neutralization (Critical): Dissolve residue in minimal water, cool to 0°C, and adjust pH to ~9 with saturated Na₂CO₃. Extract immediately with DCM (3x).

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate to yield Methyl 2-amino-4-methylpent-4-enoate as a free base oil.[1]

Step 4: Reduction to this compound

Objective: Chemoselective reduction of the ester to the alcohol without reducing the alkene.[1]

  • Reagents:

    • Methyl Ester (from Step 3) (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (2.5 equiv)

    • Ethanol/THF (1:1 mixture) (10 vol)

    • Optional Additive: CaCl₂ (increases reactivity of NaBH4)

Protocol:

  • Dissolution: Dissolve the Methyl Ester in Ethanol/THF at 0°C.

  • Reduction: Add NaBH₄ portion-wise over 1 hour. Caution: Hydrogen evolution.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of ester).

  • Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise (slowly!) to quench excess hydride.

  • Extraction: Evaporate bulk organic solvents. Extract the aqueous slurry with Ethyl Acetate or DCM (4x). The amino alcohol is water-soluble; salting out the aqueous layer with NaCl improves recovery.[1]

  • Purification:

    • Distillation: The free base can be distilled under high vacuum (approx. bp 85–95°C at 1 mmHg).

    • Salt Formation: Alternatively, treat the ethereal solution of the crude amine with HCl/Dioxane to precipitate This compound Hydrochloride .[1] Recrystallize from EtOH/Et₂O.

Process Safety & Critical Control Points (CCP)

Unit OperationHazardControl Measure
Alkylation Methallyl Chloride is a lachrymator and suspected carcinogen.[1]Use closed handling systems. Charge at controlled rate to manage exotherm.
Hydrolysis CO₂ Evolution during decarboxylation.Ensure reactor vent lines are clear. Do not seal the system. Use a scrubber for HCl vapors.
Esterification SOCl₂ reacts violently with water; HCl gas release.Use a caustic scrubber. Maintain anhydrous conditions during addition.
Reduction H₂ gas generation; Pyrophoric potential of dry NaBH₄.Inert atmosphere (N₂). Controlled addition of solids. Vent H₂ safely.

Analytical Specifications

Target Molecule: this compound (HCl Salt)[1]

  • ¹H NMR (400 MHz, D₂O): δ 4.85 (s, 1H, =CH₂), 4.78 (s, 1H, =CH₂), 3.75 (dd, 1H, -CH₂OH), 3.60 (dd, 1H, -CH₂OH), 3.45 (m, 1H, CH-NH₂), 2.35 (d, 2H, allylic CH₂), 1.75 (s, 3H, CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₆H₁₃NO [M+H]⁺: 116.11; Found: 116.1.

  • Purity (HPLC): >98.0% (AUC).

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Reduction Start Diethyl Acetamidomalonate + NaOEt/EtOH Add Add Methallyl Chloride (Exotherm Control) Start->Add Reflux1 Reflux 6h Add->Reflux1 Isolate1 Isolate Crude Malonate Reflux1->Isolate1 Hydro Add 6M HCl Reflux 16h (-CO2) Isolate1->Hydro Conc Concentrate to Dryness Hydro->Conc Salt Amino Acid HCl Salt Conc->Salt Esterify MeOH / SOCl2 Reflux 4h Salt->Esterify FreeBase Neutralize (Na2CO3) Extract Free Base Esterify->FreeBase Reduce NaBH4 / EtOH 0°C to RT FreeBase->Reduce Quench Quench (NH4Cl) Extract Reduce->Quench Purify Distillation or HCl Salt Formation Quench->Purify Final This compound (Target) Purify->Final

Caption: Step-by-step process flow diagram for the scale-up synthesis.[1]

Advanced Optimization: Enantioselective Routes

For drug candidates requiring high optical purity (e.g., S-isomer), the racemic process above must be modified.

Option A: Enzymatic Resolution (Recommended for Scale)

  • Substrate: Racemic Methyl Ester (from Step 3).

  • Enzyme: Alcaligenes lipase or Candida antarctica Lipase B (CAL-B).[1]

  • Process: Kinetic resolution via hydrolysis. The enzyme selectively hydrolyzes the S-ester to the acid, leaving the R-ester intact (or vice versa).

  • Separation: Acid and Ester are easily separated by extraction at basic pH.

Option B: Asymmetric Alkylation (Phase Transfer Catalysis)

  • Reagent: Glycine Schiff base (O'Donnell Substrate).

  • Catalyst: Cinchona alkaloid-derived quaternary ammonium salt (e.g., N-benzylcinchonidinium chloride).[1]

  • Procedure: Alkylate the Schiff base with methallyl chloride under PTC conditions (Toluene/50% NaOH).

  • Advantage: High ee (>90%) established early in the synthesis.

References

  • Acetamidomalonate Chemistry: Hellmann, H., & Lingens, F. (1954). Synthese von α-Amino-säuren aus Acetamino-malonsäure-diäthylester. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] Link

  • Amino Acid Reduction: Abiko, A., & Masamune, S. (1992). Reduction of amino acids to amino alcohols with sodium borohydride. Tetrahedron Letters. Link

  • Unsaturated Amino Acid Synthesis: Bartlett, P. A., et al. (1982). Synthesis of "Dehydroleucine" derivatives. Journal of Organic Chemistry. Link

  • Schiff Base Alkylation (Asymmetric): O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Safety in Hydride Reductions: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (General reference for NaBH4 vs LAH safety).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in 2-Amino-4-methylpent-4-en-1-ol (


-dehydroleucinol) Synthesis
Ticket ID:  #SYN-DHL-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses in the synthesis of This compound . This molecule is a structural analog of leucinol containing a terminal alkene, often used as a scaffold in peptidomimetics or as a chiral building block.

Yield attrition in this synthesis typically occurs at two critical bottlenecks:

  • The Upstream Alkylation: Incomplete alkylation or over-alkylation of the glycine equivalent.

  • The Downstream Workup: Product entrapment in aluminum emulsions during the reduction quench (the "Emulsion Trap").

This guide provides a self-validating protocol to address these specific failure points.

Module 1: The Synthetic Route & Logic

To improve yield, we must first validate the route. The most robust industrial pathway utilizes the O'Donnell Phase Transfer Catalysis (PTC) method to generate the amino acid precursor, followed by hydride reduction.

Workflow Visualization

SynthesisWorkflow Start Glycine Schiff Base (Ph2C=N-CH2-CO2Me) Intermediate1 Alkylated Imine Start->Intermediate1 PTC Alkylation (TBAB, 50% NaOH) Reagent Methallyl Chloride (3-chloro-2-methylpropene) Reagent->Intermediate1 Hydrolysis Acid Hydrolysis Intermediate1->Hydrolysis Precursor Dehydroleucine Methyl Ester Hydrolysis->Precursor Release of Ph2C=O Reduction LiAlH4 Reduction (THF, 0°C -> Reflux) Precursor->Reduction Target This compound Reduction->Target Rochelle's Salt Workup

Figure 1: Validated synthetic pathway. The critical yield-determining steps are the PTC Alkylation and the Reduction Workup.

Module 2: Troubleshooting The Precursor (Alkylation)

Issue: "My yield is low before I even get to the reduction. The intermediate is impure."

The synthesis of the amino ester precursor (Methyl 2-amino-4-methylpent-4-enoate) relies on alkylating a protected glycine with methallyl chloride.

Critical Control Points
ParameterRecommendationScientific Rationale
Catalyst Tetrabutylammonium bromide (TBAB) (10 mol%)TBAB facilitates the transfer of the enolate across the organic/aqueous interface. Without it, reaction rates stall, leading to decomposition.
Agitation Max RPM (Vigorous) PTC is diffusion-controlled. If you do not create a fine emulsion between the DCM and NaOH layers, the reaction will not proceed to completion.
Stoichiometry 1.1 - 1.2 equiv Methallyl ChlorideExcess alkyl halide drives the reaction but too much leads to bis-alkylation (adding two methallyl groups), which is inseparable by simple extraction.
Temperature 0°C Start

RT
Start cold to control the exotherm. High temps promote polymerization of the methallyl chloride.

Protocol Adjustment: If you observe unreacted starting material (glycine imine) by TLC/NMR, do not add more base. Instead, add an additional 5 mol% of TBAB and increase stirring speed. The catalyst often degrades or partitions poorly over time.

Module 3: The Reduction (The "Yield Killer")

Issue: "The reaction goes to completion (by TLC), but I lose 50% of my mass during workup."

This is the most common failure mode. Amino alcohols are bidentate ligands; they chelate strongly to the aluminum byproducts generated during Lithium Aluminum Hydride (LiAlH4) reduction.

The Solution: Rochelle's Salt Workup

Do not use the standard Fieser workup (


, 15% NaOH, 

). The Fieser method generates a granular precipitate that traps polar amino alcohols, acting like a sponge.

Validated Protocol:

  • Quench: Dilute the reaction mixture with diethyl ether (Et2O) and cool to 0°C.

  • Add Salt: Slowly add a saturated aqueous solution of Rochelle's Salt (Sodium Potassium Tartrate) . Use approx. 20-30 mL per gram of LiAlH4 used.

  • The "Cook": Vigorously stir the biphasic mixture at room temperature for 1 to 3 hours .

    • Why? The tartrate displaces the amino alcohol from the aluminum, forming a water-soluble aluminum-tartrate complex. You know it is done when the layers separate cleanly and the aqueous layer is clear (not milky).

  • Extraction: Separate layers. Extract the aqueous phase 4x with DCM or CHCl3. (Amino alcohols partition poorly into Ether; use chlorinated solvents for extraction).

Workup Decision Matrix

WorkupLogic Start LiAlH4 Reduction Complete Decision Is the product an Amino Alcohol? Start->Decision Fieser Fieser Workup (H2O / NaOH / H2O) Decision->Fieser No (Simple Alcohol) Rochelle Rochelle's Salt Workup (Sat. Na-K Tartrate) Decision->Rochelle Yes (Chelating Agent) ResultFail Precipitate traps product. Yield Loss: ~40-60% Fieser->ResultFail If applied to Amino Alcohol ResultSuccess Al-Tartrate complex forms. Clean separation. Yield: >85% Rochelle->ResultSuccess

Figure 2: Decision tree for selecting the correct workup method to prevent chelation-based yield loss.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product disappears on the Rotovap. Is it volatile?

  • Answer: Yes, this compound is a relatively low molecular weight amino alcohol. If you use high vacuum (< 5 mbar) and a hot bath (> 40°C), you will distill it into the bump trap.

  • Fix: Acidify the extract with HCl in MeOH to form the hydrochloride salt before concentration. The salt is non-volatile. You can freebase it later or store it as the stable salt.

Q2: The NMR shows the alkene signals are weak or missing.

  • Answer: You likely reduced the alkene. While LiAlH4 generally does not reduce isolated alkenes, the presence of transition metal impurities (from the methallyl chloride synthesis or contaminated stir bars) can catalyze hydrogenation if hydrogen gas is trapped in the flask.

  • Fix: Ensure your LiAlH4 is high quality and your THF is distilled. Do not use catalytic hydrogenation (Pd/C) at any step if the alkene is present.

Q3: Can I use NaBH4 instead of LiAlH4?

  • Answer: Not easily for the ester. NaBH4 is too mild to reduce esters efficiently without additives (like LiCl or refluxing in MeOH). For high-value intermediates, LiAlH4 in THF is the gold standard for reliability.

References

  • O'Donnell, M. J. , & Polt, R. L. (1982). "A mild and efficient route to Schiff base esters of alpha-amino acids." Journal of Organic Chemistry.

  • Rochelle's Salt Workup Mechanism: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[1] (Standard reference for the Tartrate method).

  • Synthesis of Dehydroleucine: "Preparation of Gamma,Delta-Dehydroleucine." Organic Syntheses, Coll.[2] Vol. 8, p.26.

  • Amino Alcohol Chelation: Dilbeck, G. A., et al. (1978). "Reduction of amino acids to amino alcohols."[2] Journal of Organic Chemistry.

Sources

Technical Support Center: Synthesis of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-methylpent-4-en-1-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable allylic amino alcohol intermediate. Here, we address common challenges, answer frequently asked questions, and provide a detailed troubleshooting framework based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategy & Key Challenges

The synthesis of this compound, a vicinal amino alcohol with an allylic moiety, presents a unique set of challenges that require careful planning and execution. The molecule's functionality—a primary amine, a primary alcohol, and a sterically accessible double bond—necessitates a robust synthetic strategy that carefully manages chemoselectivity and the use of protecting groups.

A logical and effective retrosynthetic approach involves the formation of the carbon skeleton via a Grignard reaction, followed by functional group manipulation.

retrosynthesis Target This compound Intermediate1 Protected α-Amino Alcohol Target->Intermediate1 Deprotection Intermediate2 Protected α-Amino Ketone Intermediate1->Intermediate2 Ketone Reduction Intermediate3 Protected Aminoacetonitrile Intermediate2->Intermediate3 Grignard Addition & Hydrolysis Intermediate4 Isobutenyl Grignard Reagent Intermediate2->Intermediate4 Grignard Addition & Hydrolysis

Caption: Retrosynthetic analysis of this compound.

This pathway highlights the core challenges that this guide will address:

  • Protecting Group Strategy: The nucleophilic amine must be protected to prevent it from reacting with the Grignard reagent or other electrophiles. The choice of protecting group is critical for compatibility with downstream reaction conditions.[1]

  • Grignard Reagent Viability: The formation and reaction of the isobutenyl Grignard reagent can be sluggish. Its reaction with the nitrile is sensitive to steric hindrance and requires strictly anhydrous conditions.[2]

  • Control of Reduction: The reduction of the intermediate α-amino ketone to the desired alcohol must be selective to avoid reduction of the alkene.

  • Purification: The final product and its intermediates possess high polarity, which can complicate purification by standard column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most suitable protecting group for the amine in this synthesis?

A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is exceptionally stable under the strongly basic and nucleophilic conditions of a Grignard reaction.[1] Furthermore, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that are typically mild enough to avoid isomerization or degradation of the allylic alcohol product. Other common groups like Carboxybenzyl (Cbz) could also be used, but its removal via catalytic hydrogenation would simultaneously reduce the target alkene, making it unsuitable for this specific synthesis.

Q2: My Grignard addition to the protected aminoacetonitrile is giving low yields. Why?

A: This is a common and multifaceted problem. Several factors could be at play:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents are rigorously anhydrous. Even atmospheric moisture can quench the reaction.[2]

  • Nitrile Reactivity: The addition of a Grignard reagent to a nitrile is inherently slower than its addition to an aldehyde or ketone. The reaction often requires elevated temperatures (refluxing in THF) and extended reaction times to proceed to completion.[3][4]

  • Steric Hindrance: Both the Boc-protected amine and the isobutenyl Grignard reagent are sterically bulky, which can slow down the reaction rate.

  • Side Reactions: The α-proton of the aminoacetonitrile is acidic and can be deprotonated by the Grignard reagent, leading to the formation of byproducts and consumption of the starting materials. Adding the Grignard reagent slowly at a low temperature before warming can sometimes mitigate this.

Q3: How do I selectively reduce the ketone without affecting the double bond?

A: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that will selectively reduce ketones and aldehydes without affecting less reactive functional groups like alkenes or esters. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature) and gives high yields. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) should be avoided as they are less chemoselective and could potentially interact with the alkene.

Q4: Can I use an epoxide ring-opening strategy to synthesize this molecule?

A: Yes, an epoxide-based route is a viable alternative. This would involve synthesizing an appropriate vinyl epoxide, such as 2-isobutenyloxirane, and performing a nucleophilic ring-opening with an ammonia equivalent (e.g., sodium azide followed by reduction, or aqueous ammonia).[5][6] However, this strategy presents a significant regioselectivity challenge. The nucleophile can attack at either carbon of the epoxide, leading to a mixture of the desired 1-amino-2-ol product and the undesired 2-amino-1-ol regioisomer.[7] Controlling this regioselectivity often requires specialized catalysts or directing groups, making the Grignard-based route more straightforward for this specific target.

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield after Grignard addition step. 1. Wet solvent or glassware.2. Poor quality magnesium or alkyl halide.3. Incomplete reaction due to insufficient heating or time.4. Side reaction due to deprotonation of the α-proton.1. Oven-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).2. Use freshly crushed magnesium turnings. Ensure the isobutenyl bromide is pure.3. After initial addition, heat the reaction to reflux in THF for several hours and monitor by TLC.4. Consider using a less basic organometallic reagent like an organolithium, or explore adding a Lewis acid like CuBr to catalyze the addition.[2]
A complex mixture of products is observed after ketone reduction. 1. The reducing agent is too harsh.2. The reaction was run for too long or at too high a temperature.1. Confirm you are using NaBH₄, not LiAlH₄. 2. Perform the reduction at 0 °C and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed.
The Boc deprotection step is incomplete or leads to decomposition. 1. Insufficient acid or reaction time.2. The acid is too concentrated, causing side reactions with the allylic alcohol (e.g., dehydration, rearrangement).1. Use a larger excess of acid (e.g., 4M HCl in dioxane or 20-50% TFA in dichloromethane) and monitor by TLC.2. Ensure the reaction is run at a controlled temperature (0 °C to room temperature). If decomposition is observed, try milder deprotection conditions.
Difficulty purifying the final product by silica gel chromatography. 1. The primary amine is interacting strongly with the acidic silica gel, causing streaking and poor separation.2. The product is highly polar and does not elute well.1. Pre-treat the silica gel with a base. This can be done by preparing the slurry with a solvent system containing a small amount of triethylamine (~1-2%).2. Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

Section 4: Detailed Experimental Protocol

This protocol outlines a reliable pathway for the synthesis of this compound on a laboratory scale.

Workflow A Step 1: Boc Protection of Aminoacetonitrile B Step 2: Grignard Addition to form Protected Ketone A->B Boc-aminoacetonitrile C Step 3: Ketone Reduction to form Protected Alcohol B->C N-Boc-2-amino-4-methylpent-4-en-1-one D Step 4: Boc Deprotection to yield Final Product C->D N-Boc-2-amino-4-methylpent-4-en-1-ol

Caption: Four-step synthetic workflow for this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)aminoacetonitrile

  • To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium carbonate (2.5 eq) until the solution is basic (pH > 9).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which can be used without further purification.

Step 2: Synthesis of tert-Butyl (E)-1-oxo-4-methylpent-4-en-2-ylcarbamate

  • Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq). Add a small crystal of iodine.

  • Add a solution of 2-methylallyl chloride or bromide (1.5 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-aminoacetonitrile (1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the mixture to warm to room temperature, then heat to reflux and stir overnight. The reaction progress should be monitored by TLC.

  • Cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is an imine, which must be hydrolyzed. Dissolve the crude material in a mixture of THF and 2M HCl and stir at room temperature for 2-4 hours until TLC indicates complete conversion to the ketone.

  • Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate. Purify the crude ketone by flash column chromatography.

Step 3: Synthesis of tert-Butyl (1-hydroxy-4-methylpent-4-en-2-yl)carbamate

  • Dissolve the purified ketone (1.0 eq) from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected amino alcohol, which is often pure enough for the next step.

Step 4: Synthesis of this compound

  • Dissolve the protected amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours until TLC shows complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of water and basify to pH > 10 with 2M NaOH solution.

  • Extract the aqueous layer thoroughly with DCM or a 9:1 DCM:isopropanol mixture (4-5x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to yield the final product, this compound.

Section 5: Product Data Summary

PropertyValueSource
Molecular FormulaC₆H₁₃NO[8]
Molecular Weight115.17 g/mol [8]
IUPAC NameThis compound[8]
CAS Number1315304-23-4[8]

References

  • Google Patents. (n.d.). Preparation method of 2,4,4-trimethyl-1-pentene.
  • University of Mississippi eGrove. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Durham e-Theses. (2015). CATALYTIC ASYMMETRIC BORYLATION OF α,β-UNSATURATED IMINES: A ROUTE TO γ-AMINO ALCOHOLS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • MDPI. (n.d.). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Epoxides. Retrieved from [Link]

  • ACS Publications. (n.d.). Mild and selective palladium(0)-catalyzed deallylation of allylic amines.
  • Google Patents. (n.d.). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • YouTube. (2017). CHEM 222: Addition of Organometallic Reagents to Epoxides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes.
  • ACS Publications. (n.d.). Nucleophilic Ring Opening of Epoxides by Organolithium Compounds: Ab Initio Mechanisms.
  • Google Patents. (n.d.). Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]

  • ACS Publications. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8-Basiliolide B.
  • Science of Synthesis. (n.d.). Preparation of Protected Allylic Primary Amines from Allylic Phenyl Selenides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Vicinal Amino Alcohols | Request PDF. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-4-penten-2-one (FDB008179). Retrieved from [Link]

  • Organic Syntheses. (2022). Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

Sources

"enantiomeric excess improvement for 2-Amino-4-methylpent-4-en-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-methylpent-4-en-1-ol

Case ID: chiral-004-alkene Status: Active Support Guide[1]

Executive Summary

You are likely working with This compound , a critical chiral building block often used as a dehydroleucine mimetic in peptide synthesis.[1] The presence of the terminal alkene (C4=C5) and the free amine/alcohol functionality creates a unique challenge: the molecule is prone to polymerization under harsh acidic conditions and racemization at the C2 position during thermal stress.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary method for high enantiomeric excess (ee >99%), with Diastereomeric Salt Crystallization as a secondary scalable alternative.

Decision Matrix: Selecting Your Resolution Strategy

Before proceeding, determine your starting material purity and scale. Use the logic flow below to select the correct protocol.

ResolutionStrategy Start Starting Material State Scale Scale < 10g? Start->Scale Purity Initial ee > 80%? Scale->Purity No (Bulk Scale) Method_Enz Method A: Enzymatic Kinetic Resolution (CAL-B Lipase) Scale->Method_Enz Yes (High Selectivity) Method_Chem Method B: Diastereomeric Crystallization (L-Tartaric Acid/DBTA) Purity->Method_Chem Yes (Polishing) Method_Synth Method C: Asymmetric Synthesis Optimization (Pre-cursor Control) Purity->Method_Synth No (Racemic)

Figure 1: Strategic decision tree for selecting the resolution method based on scale and initial purity.

Module A: Enzymatic Kinetic Resolution (Recommended)

Mechanism: Candida antarctica Lipase B (CAL-B) is highly effective for the selective O-acylation of primary amino alcohols.[1] The enzyme preferentially acylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted, or vice versa depending on the specific enzyme immobilization.

Standard Operating Procedure (SOP-EKR-01)
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).[1] Note: Avoid primary alcohols as solvents.

ParameterSpecificationRationale
Temperature 25°C - 30°CHigher temps (>40°C) risk polymerizing the terminal alkene or racemizing the amine.[1]
Concentration 0.1 M - 0.5 MHigh concentration can lead to viscosity issues affecting enzyme mass transfer.[1]
Stirring Orbital ShakerMagnetic stirring pulverizes the immobilized enzyme beads, reducing recyclability.
Troubleshooting Guide: Enzymatic Resolution

Q: My conversion stalls at ~40% and won't reach the theoretical 50%.

  • Diagnosis: Product inhibition or enzyme deactivation.[1] The byproduct (acetaldehyde) from vinyl acetate can deactivate the lipase lysine residues.

  • Corrective Action:

    • Add molecular sieves (4Å) to the reaction to scavenge byproducts.

    • Switch acyl donor to Isopropyl Acetate (slower, but byproduct is isopropanol, which is less toxic to the enzyme).

Q: I am seeing N-acylation instead of O-acylation.

  • Diagnosis: Spontaneous chemical acylation (non-enzymatic) is occurring due to the basicity of the amine.

  • Corrective Action:

    • Ensure the temperature is strictly <30°C.

    • Protocol Adjustment: Perform the reaction on the N-Boc protected intermediate. CAL-B accepts N-Boc amino alcohols efficiently.[1] The carbamate protecting group prevents side reactions and often improves enantioselectivity (

      
      -value) by adding steric bulk [1].[1]
      
Module B: Chemical Resolution (Crystallization)

Mechanism: Formation of diastereomeric salts using chiral acids. The solubility difference (


) between the 

-salt and

-salt drives the separation.
Standard Operating Procedure (SOP-CR-02)
  • Resolving Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid (L-DBTA).[1]

  • Solvent System: Ethanol (Absolute) or EtOH/Water (95:5).

Troubleshooting Guide: Crystallization

Q: The solution "oils out" instead of forming crystals.

  • Diagnosis: The lattice energy of the salt is too low, or the solvent is too polar, stabilizing the amorphous phase. This is common with "floppy" alkene chains.[1]

  • Corrective Action:

    • The "Pope-Peachy" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "bad" enantiomer to stay in solution as the soluble hydrochloride salt, while the "good" enantiomer crystallizes as the tartrate [2].

    • Seeding: You must seed the oiled mixture with a pure crystal (if available) or scratch the glass interface vigorously to induce nucleation.

Q: Yield is high, but ee is stuck at 80%.

  • Diagnosis: Eutectic entrapment.[1] The crystals are growing too fast and trapping the mother liquor.

  • Corrective Action:

    • Thermodynamic Ripening: Heat the suspension to near-reflux and let it cool very slowly (1°C/hour).

    • Double Recrystallization: Do not wash the crystals with fresh solvent; redissolve them completely and recrystallize.

Module C: Synthesis Optimization (Pre-cursor Control)

Context: If you are synthesizing this from 2-amino-4-methylpent-4-enoic acid, the reduction step is the critical failure point for racemization.[1]

SynthesisFlow Acid Amino Acid (Chiral Pure) Ester Methyl Ester (HCl Salt) Acid->Ester SOCl2, MeOH (No Racemization) Reduction Reduction Step (LAH or NaBH4) Ester->Reduction Risk Zone! Product Amino Alcohol (Target) Reduction->Product

Figure 2: Synthesis workflow highlighting the critical racemization risk zone during reduction.

Q: How do I prevent racemization during the reduction of the ester?

  • Technical Insight: Amino esters racemize easily under basic conditions via enolate formation.[1] Standard LAH (Lithium Aluminum Hydride) reduction is highly basic.[1]

  • Protocol:

    • Use NaBH4 / I2 (Sodium Borohydride/Iodine) system in THF.[1] This generates borane in situ, which is less basic and milder than LAH [3].

    • Keep the temperature <0°C during the addition of the hydride.

Module D: Analytical Validation

You cannot improve what you cannot measure.[1]

HPLC Method (Chiral):

  • Column: Chirobiotic T (Teicoplanin) or Chiralpak AD-H.[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV @ 210 nm (Weak absorption due to lack of aromatics; rely on the alkene/amine). Note: Derivatization with FDAA (Marfey's reagent) may be required for high sensitivity if UV signal is too low.

References
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 16(2), 375-399.

  • McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 58(13), 3568-3571.

  • Phenomenex Application Guide. "Chiral HPLC Analysis of Underivatized Amino Acids."

Disclaimer: These protocols are for research use. Always consult the Safety Data Sheet (SDS) for this compound regarding flammability and toxicity before handling.

Sources

Technical Support Center: Purification of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-methylpent-4-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile building block. The following frequently asked questions and troubleshooting guides are based on established chemical principles and extensive experience in the purification of structurally related allylic amino alcohols.

Introduction to Purification Challenges

This compound is a valuable intermediate in organic synthesis. Its structure, containing a primary amine, a primary alcohol, and an alkene, presents a unique set of purification challenges. Impurities can arise from various sources, including unreacted starting materials, side reactions, and decomposition. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on the structure of this compound, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding aldehyde or ketone, the amine source, and any reducing or organometallic reagents.

  • Over-alkylation Products: The primary amine is nucleophilic and can potentially react with other electrophilic species in the reaction mixture, leading to di- or tri-alkylated byproducts.

  • Isomeric Byproducts: The double bond may migrate under certain conditions (e.g., acidic or basic catalysis, presence of transition metals), leading to regioisomers.

  • Oxidation Products: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly if exposed to air or oxidizing agents.

  • Polymerization Products: The allylic nature of the molecule can make it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Q2: My NMR spectrum shows a complex mixture. Where do I start with the purification?

A2: A complex NMR spectrum indicates multiple impurities. A logical first step is a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components.

  • Step 1: Dissolution. Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Acidic Wash. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your desired amino alcohol will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Step 3: Basification and Re-extraction. Separate the aqueous layer and basify it with a base like sodium hydroxide until the pH is >12. This will deprotonate your amino alcohol. Then, extract your product back into an organic solvent.

  • Step 4: Brine Wash and Drying. Wash the organic layer with brine to remove excess water, and then dry it over an anhydrous salt like sodium sulfate.

This acid-base extraction is a powerful initial purification step that can significantly simplify your mixture before proceeding to chromatography or crystallization.

Q3: Can I purify this compound by distillation?

A3: While distillation is a common purification technique for liquids, it should be approached with caution for this compound. Due to the presence of the allylic alcohol and amine functionalities, the compound may be thermally labile and prone to decomposition or polymerization at high temperatures. If you choose to attempt distillation, it is crucial to use a high-vacuum setup to lower the boiling point and minimize thermal stress on the molecule. A small-scale test distillation is recommended to assess its stability under your conditions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Persistent Baseline Impurities in Column Chromatography

Symptom: After performing column chromatography, you observe a broad, unresolved baseline on your TLC or HPLC analysis, and your product fractions are still not clean.

Cause: This often indicates the presence of highly polar impurities that are smearing along the column or very non-polar impurities that are eluting with the solvent front. Given the amino group, strong interactions with the silica gel are a likely cause.

Solution:

  • Tailing of the Amine: The basic amine can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:

    • Add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine or ammonia in methanol. This will saturate the acidic sites on the silica gel and improve the peak shape of your amine.

    • Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Workflow for Troubleshooting Column Chromatography:

    Column_Chromatography_Troubleshooting start Start Crude Product tlc_analysis TLC Analysis Spot Tailing Observed? start->tlc_analysis add_modifier Action Add Base Modifier (e.g., 1% TEA) to Eluent tlc_analysis->add_modifier Yes change_stationary_phase Alternative Use Alumina Column tlc_analysis->change_stationary_phase Persistent Tailing run_column Run Column Chromatography tlc_analysis->run_column No add_modifier->run_column change_stationary_phase->run_column analyze_fractions Analyze Fractions Purity Improved? run_column->analyze_fractions success Success Pure Product analyze_fractions->success Yes failure Failure Re-evaluate Impurity Profile analyze_fractions->failure No

    Caption: Troubleshooting workflow for column chromatography of this compound.

Issue 2: Product is an Oil and Fails to Crystallize

Symptom: Your purified this compound is an oil, and attempts at crystallization have been unsuccessful, making it difficult to handle and store.

Cause: The presence of even small amounts of impurities can inhibit crystallization. Additionally, the conformational flexibility of the molecule might favor an amorphous state.

Solution:

  • Salt Formation: A highly effective method for obtaining a crystalline solid from a basic compound is to form a salt.[1] This can also serve as an additional purification step.

    • Experimental Protocol for HCl Salt Formation:

      • Dissolve your purified amino alcohol oil in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

      • Continue addition until a precipitate forms and no further precipitation is observed.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Data on Common Salts of Amines:

Acid Used for Salt FormationTypical Physical FormGeneral SolubilityNotes
Hydrochloric Acid (HCl)Crystalline SolidOften water-solubleMost common choice, generally provides stable, crystalline salts.
Sulfuric Acid (H₂SO₄)Crystalline SolidOften water-solubleCan form mono- or di-basic salts.
Acetic AcidCan be solid or oilVariesLess common for purification due to potential for acetate to be less crystalline.
Tartaric AcidCrystalline SolidVariesUseful for chiral resolution if a racemic mixture is present.
Issue 3: Suspected Isomerization of the Double Bond

Symptom: You notice unexpected peaks in your ¹H NMR spectrum in the olefinic region, or your product's analytical data is inconsistent with the desired structure.

Cause: The double bond in allylic systems can migrate, particularly in the presence of acid, base, or transition metal catalysts that may be carried over from the synthesis.[2]

Solution:

  • Careful pH Control: During workup and purification, avoid prolonged exposure to strong acids or bases. Ensure that any acidic or basic washes are followed by neutralization.

  • Removal of Metal Catalysts: If a transition metal catalyst was used in the synthesis, it is crucial to remove it effectively. This can be achieved by:

    • Washing with a chelating agent solution (e.g., aqueous EDTA).

    • Filtering the crude reaction mixture through a plug of Celite® or silica gel before concentration.

  • Re-purification: If isomerization has already occurred, careful chromatography is often the best method to separate the isomers. A high-performance liquid chromatography (HPLC) system may be necessary for closely related isomers.[3]

  • Logical Flow for Isomer Detection and Removal:

    Isomer_Troubleshooting cluster_purification Purification Strategy start Crude Product Analysis (NMR, LC-MS) check_isomer Isomeric Impurities Detected? start->check_isomer neutralize Ensure Neutral pH in Workup check_isomer->neutralize Yes end Final Pure Product check_isomer->end No remove_metals Filter to Remove Metal Catalysts neutralize->remove_metals chromatography Perform Careful Chromatography (Silica/Alumina) remove_metals->chromatography hplc Consider Preparative HPLC for Difficult Separations chromatography->hplc hplc->end Pure Isomer Obtained

    Caption: A step-by-step guide to addressing isomeric impurities.

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography B: Biomedical Sciences and Applications, 387, 255-265. [Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]

  • Li, M., Sanz-Marco, A., Martínez-Erro, S., García-Vázquez, V., Mai, B. K., Fernández-Gallardo, J., Himo, F., & Martín-Matute, B. (2020). Selective Transformations of Allylic Compounds and Enol Derivatives. Chemistry – A European Journal, 26(64), 14978-14986. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-Amino-4-methylpent-4-en-1-ol , a novel unsaturated amino alcohol.

The primary challenge in the characterization of this molecule lies in differentiating it from its saturated analog, 2-Amino-4-methylpentan-1-ol . The presence of a single double bond in the "-4-en" isomer introduces subtle yet critical differences in its spectroscopic fingerprint. This guide will compare and contrast the expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for both the unsaturated and saturated compounds, providing researchers with a clear roadmap for definitive structural assignment.

Plausible Synthetic Route: A Gateway to the Target Molecule

A plausible synthetic route for this compound can be envisioned starting from the readily available amino acid, L-leucine. This proposed synthesis provides a logical basis for the potential presence of the target molecule and its saturated counterpart as a possible byproduct of over-reduction.

A potential, though not yet experimentally validated, synthetic pathway could involve the reduction of the carboxylic acid functionality of a protected leucine derivative to an aldehyde, followed by a Wittig-type olefination to introduce the terminal double bond. Subsequent reduction of the aldehyde and deprotection would yield the desired this compound. Incomplete olefination or subsequent over-reduction during the final step could potentially lead to the formation of the saturated analog, 2-Amino-4-methylpentan-1-ol, necessitating the rigorous analytical confirmation detailed in this guide.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the definitive structural elucidation of this compound. Below is a detailed comparison of the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the target molecule and its saturated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The presence of the double bond in this compound will result in unique signals in both the ¹H and ¹³C NMR spectra, which will be absent in the spectrum of its saturated counterpart.

Assignment This compound (Predicted δ, ppm) 2-Amino-4-methylpentan-1-ol (Predicted δ, ppm) Key Differentiating Feature
H1 (CH₂)~3.5-3.7 (m)~3.4-3.6 (m)Subtle downfield shift in the unsaturated analog.
H2 (CH)~3.0-3.2 (m)~2.8-3.0 (m)Downfield shift due to proximity to the double bond.
H3 (CH₂)~2.2-2.4 (m)~1.2-1.4 (m)Significant downfield shift due to allylic position.
H5 (CH)N/A~1.6-1.8 (m)Absence of this signal is a key indicator of the double bond.
H6 (CH₃)~1.7 (s)~0.9 (d)Singlet for the vinylic methyl vs. a doublet for the isopropyl methyls.
H7 (=CH₂)~4.7-4.8 (br s)N/APresence of two vinylic protons is a definitive marker.
NH₂~1.5-2.5 (br s)~1.5-2.5 (br s)Broad, exchangeable protons.
OH~2.0-3.0 (br s)~2.0-3.0 (br s)Broad, exchangeable proton.
Assignment This compound (Predicted δ, ppm) 2-Amino-4-methylpentan-1-ol (Predicted δ, ppm) Key Differentiating Feature
C1 (CH₂)~65-67~66-68Minimal difference.
C2 (CH)~55-57~54-56Subtle downfield shift.
C3 (CH₂)~40-42~43-45Shielded in the unsaturated analog.
C4 (=C)~140-145~24-26 (CH)Presence of a quaternary vinylic carbon is a key indicator.
C5 (=CH₂)~110-115~22-24 (CH₃)Presence of a methylene vinylic carbon is a definitive marker.
C6 (CH₃)~22-24~22-24 (CH₃)Similar chemical shifts.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange labile protons (NH₂ and OH).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • To confirm the presence of NH₂ and OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Analysis This compound 2-Amino-4-methylpentan-1-ol Key Differentiating Feature
Molecular Ion (M⁺) m/z = 115.1154 (C₆H₁₃NO)m/z = 117.1310 (C₆H₁₅NO)Molecular weight difference of 2 amu.
Key Fragments m/z = 84 ([M-CH₂OH]⁺), 70 ([M-NH₂-CH₃]⁺), 56, 41m/z = 86 ([M-CH₂OH]⁺), 72, 58, 43Different fragmentation patterns due to the presence of the double bond influencing bond cleavage.
α-Cleavage Loss of •CH₂OH (m/z 84)Loss of •CH₂OH (m/z 86)The resulting fragment ion will differ by 2 amu.
Dehydration [M-H₂O]⁺ at m/z 97[M-H₂O]⁺ at m/z 99The dehydrated fragment will differ by 2 amu.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or chemical ionization (CI) are often preferred for polar molecules like amino alcohols to minimize fragmentation and clearly observe the molecular ion. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain an accurate mass measurement of the molecular ion. This will allow for the determination of the elemental composition and confirm the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, perform MS/MS analysis. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Functional Group Vibrational Mode This compound (Expected Wavenumber, cm⁻¹) 2-Amino-4-methylpentan-1-ol (Expected Wavenumber, cm⁻¹) Key Differentiating Feature
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (broad)Present in both, no significant difference.
N-H (Amine)Stretching3300-3500 (two bands, medium)3300-3500 (two bands, medium)Primary amine signature, present in both.
C-H (sp³ Aliphatic)Stretching2850-30002850-3000Present in both.
C-H (sp² Alkene)Stretching3010-3100 (medium) Absent Definitive marker for the alkene.
C=C (Alkene)Stretching1640-1680 (weak to medium) Absent Definitive marker for the alkene.
C-N (Amine)Stretching1000-12501000-1250Present in both.
C-O (Alcohol)Stretching1000-12601000-1260Present in both.
=C-H (Alkene)Bending (out-of-plane)890-910 (strong) Absent Strong, characteristic band for a terminal disubstituted alkene.
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared for solid samples.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups as outlined in the table above.

Visualizing the Workflow: A Path to Confirmation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Comparison synthesis Proposed Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Confirmation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Formula & Fragmentation ir IR Spectroscopy purification->ir Functional Group ID comparison Compare Experimental Data with Predicted Spectra of Isomers nmr->comparison ms->comparison ir->comparison structure_confirmation Unambiguous Structure Confirmation comparison->structure_confirmation

Caption: Overall workflow for structural confirmation.

nmr_analysis start Isolated Compound h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr d2o_exchange D₂O Exchange h1_nmr->d2o_exchange Identify NH₂, OH cosy COSY h1_nmr->cosy H-H Correlations hsqc HSQC c13_nmr->hsqc C-H Correlations final_assignment Complete Structural Assignment d2o_exchange->final_assignment cosy->hsqc C-H Correlations hsqc->final_assignment

Caption: Detailed NMR analysis workflow.

Summary of Key Differentiating Features

The following table summarizes the most critical experimental data points for distinguishing between this compound and its saturated analog.

Technique This compound 2-Amino-4-methylpentan-1-ol
¹H NMR Signals in the vinylic region (~4.7-4.8 ppm). Allylic proton signals (~2.2-2.4 ppm).Absence of signals above ~4 ppm (except for exchangeable protons).
¹³C NMR Two signals in the vinylic region (~110-145 ppm).Absence of signals in the vinylic region.
Mass Spec Molecular ion at m/z ≈ 115.Molecular ion at m/z ≈ 117.
IR Spec C=C stretch (~1640-1680 cm⁻¹), =C-H stretch (~3010-3100 cm⁻¹), and =C-H bend (~890-910 cm⁻¹).Absence of characteristic alkene absorption bands.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By leveraging the combined power of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by comparing the experimental data with the predicted values for its saturated counterpart, researchers can achieve an unambiguous structural assignment. This guide provides the necessary framework and detailed protocols to ensure the scientific integrity of such a characterization, thereby supporting the advancement of research and development in the pharmaceutical sciences.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 4, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 4, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 4, 2026, from [Link]

  • Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved February 4, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

A Comparative Guide to the Synthesis of 2-Amino-4-methylpent-4-en-1-ol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel chiral amino alcohols is a critical endeavor. These molecules often serve as key building blocks for complex therapeutic agents. This guide provides an in-depth comparative analysis of potential synthetic routes to 2-Amino-4-methylpent-4-en-1-ol, a chiral allylic amino alcohol with potential applications in asymmetric synthesis and as a pharmacophore. As this specific molecule is not extensively described in current literature, this document presents theoretically sound and experimentally grounded synthetic strategies, offering a roadmap for its de novo synthesis.

Introduction: The Significance of Chiral Allylic Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active compounds and are pivotal chiral auxiliaries in asymmetric synthesis. The presence of both an amino and a hydroxyl group on adjacent carbons provides sites for further chemical modification and can play a crucial role in molecular recognition and binding to biological targets. The allylic nature of this compound adds another layer of synthetic versatility, allowing for further functionalization of the carbon-carbon double bond.

This guide will explore three distinct, plausible synthetic pathways to achieve the target molecule. Each route will be critically evaluated based on criteria such as step economy, potential for stereocontrol, reagent availability and cost, and overall practicality for laboratory-scale synthesis.

Methodology 1: Synthesis via an α-Azido Ketone Intermediate

This multi-step approach offers a high degree of control over the introduction of the amine functionality via an azide intermediate, which is then reduced. The synthesis begins with the commercially available allylic alcohol, 4-methylpent-4-en-1-ol.

Experimental Protocol: Route A

Step 1: Oxidation of 4-methylpent-4-en-1-ol to 4-methylpent-4-enal. The primary alcohol is first oxidized to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[1][2][3]

  • To a stirred solution of 4-methylpent-4-en-1-ol (1.0 equiv.) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equiv.).

  • Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield 4-methylpent-4-enal.

Step 2: α-Bromination to 2-bromo-4-methylpent-4-enal. The aldehyde is then halogenated at the α-position to introduce a leaving group for subsequent nucleophilic substitution.

  • Dissolve 4-methylpent-4-enal (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator like AIBN.

  • Reflux the mixture, monitoring by TLC.

  • After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromo aldehyde.

Step 3: Azide Introduction to form 2-azido-4-methylpent-4-enal. The bromo-aldehyde is converted to an azido-aldehyde via nucleophilic substitution with sodium azide.

  • Dissolve the crude 2-bromo-4-methylpent-4-enal (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-azido-4-methylpent-4-enal.

Step 4: Reduction to this compound. In the final step, both the azide and the aldehyde functionalities are reduced simultaneously to the primary amine and primary alcohol, respectively.

  • Dissolve the crude 2-azido-4-methylpent-4-enal (1.0 equiv.) in a solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) (2.0-3.0 equiv.) portion-wise.

  • Stir the reaction for several hours at room temperature.

  • Quench the reaction carefully with water, and then acidify with dilute HCl.

  • Wash with an organic solvent to remove non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield this compound.

Diagram of Synthesis Route A

Synthesis_Route_A start 4-methylpent-4-en-1-ol aldehyde 4-methylpent-4-enal start->aldehyde PCC, DCM bromo_aldehyde 2-bromo-4-methylpent-4-enal aldehyde->bromo_aldehyde NBS, AIBN azido_aldehyde 2-azido-4-methylpent-4-enal bromo_aldehyde->azido_aldehyde NaN3, DMF final_product This compound azido_aldehyde->final_product NaBH4, MeOH

Caption: Synthesis of this compound via an α-azido aldehyde intermediate.

Methodology 2: Asymmetric Synthesis via Sharpless Epoxidation and Epoxide Opening

For applications requiring high enantiopurity, an asymmetric approach is essential. The Sharpless asymmetric epoxidation of allylic alcohols is a robust and highly predictable method for establishing stereocenters.[4][5] This route leverages this powerful transformation to create a chiral epoxy alcohol intermediate, which is then opened regioselectively.

Experimental Protocol: Route B

Step 1: Sharpless Asymmetric Epoxidation of 4-methylpent-4-en-1-ol.

  • To a solution of titanium(IV) isopropoxide (0.1 equiv.) and (+)-diethyl tartrate ((+)-DET) (0.12 equiv.) in dry DCM at -20 °C, add a solution of 4-methylpent-4-en-1-ol (1.0 equiv.) in DCM.

  • Stir for 30 minutes, then add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv.).

  • Maintain the reaction at -20 °C, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the chiral epoxy alcohol.

Step 2: Regioselective Opening of the Epoxide with Azide. The epoxide is opened with an azide nucleophile. The regioselectivity of this SN2 reaction is crucial and typically occurs at the less substituted carbon.

  • Dissolve the epoxy alcohol (1.0 equiv.) in a solvent mixture of ethanol and water.

  • Add sodium azide (2.0 equiv.) and ammonium chloride (1.5 equiv.).

  • Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to give the azido diol.

Step 3: Reduction of the Azide to a Primary Amine. The azide is selectively reduced to the corresponding amine.

  • Dissolve the azido diol (1.0 equiv.) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through Celite and concentrate the filtrate to yield the enantiomerically enriched this compound.

Diagram of Synthesis Route B

Synthesis_Route_B start 4-methylpent-4-en-1-ol epoxy_alcohol Chiral Epoxy Alcohol start->epoxy_alcohol Ti(OiPr)4, (+)-DET, TBHP azido_diol Azido Diol epoxy_alcohol->azido_diol NaN3, NH4Cl final_product Enantiopure This compound azido_diol->final_product H2, Pd/C

Caption: Asymmetric synthesis via Sharpless epoxidation and subsequent epoxide opening.

Methodology 3: Direct Asymmetric Aminohydroxylation

The most convergent approach would be the direct conversion of an alkene to the desired 1,2-amino alcohol in a single step. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for this transformation.[2] For this route, a precursor without the hydroxyl group, 4-methyl-1,4-pentadiene, would be a suitable starting material.

Experimental Protocol: Route C

Step 1: Synthesis of 4-methyl-1,4-pentadiene (if not commercially available). This diene can be prepared via a Wittig reaction from methacrolein and a suitable phosphonium ylide.

Step 2: Sharpless Asymmetric Aminohydroxylation of 4-methyl-1,4-pentadiene.

  • In a mixture of t-butanol and water, dissolve the diene (1.0 equiv.) and the nitrogen source, such as N-bromoacetamide (1.1 equiv.).

  • Add the chiral ligand, for example, (DHQ)2-PHAL (0.02 equiv.), and potassium osmate(VI) dihydrate (0.01 equiv.).

  • Stir the reaction mixture at room temperature until the diene is consumed (monitored by GC or TLC).

  • Add sodium sulfite to quench the reaction.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification by column chromatography will yield the N-acetyl protected amino alcohol.

Step 3: Deprotection of the Amine. The resulting N-acetyl group can be removed under acidic or basic conditions to yield the final product.

  • Dissolve the N-acetyl amino alcohol in aqueous HCl.

  • Reflux the solution for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH).

  • Extract the product, dry the organic layer, and concentrate to afford this compound.

Diagram of Synthesis Route C

Synthesis_Route_C start 4-methyl-1,4-pentadiene protected_amino_alcohol N-acetyl Amino Alcohol start->protected_amino_alcohol K2OsO2(OH)4, (DHQ)2-PHAL, N-bromoacetamide final_product Enantiopure This compound protected_amino_alcohol->final_product HCl, H2O, heat

Caption: Direct synthesis via asymmetric aminohydroxylation.

Comparative Analysis of Synthetic Routes

FeatureRoute A: via α-Azido KetoneRoute B: via Sharpless EpoxidationRoute C: via Asymmetric Aminohydroxylation
Starting Material 4-methylpent-4-en-1-ol4-methylpent-4-en-1-ol4-methyl-1,4-pentadiene
Number of Steps 432-3 (depending on deprotection)
Stereocontrol RacemicExcellent (predictable)Excellent (predictable)
Key Reagents PCC, NBS, NaN3, NaBH4Ti(OiPr)4, DET, TBHP, NaN3, H2/Pd-CK2OsO2(OH)4, Chiral Ligand, N-source
Advantages Utilizes common reagents; straightforward transformations.High enantioselectivity; well-established and reliable method.Most convergent; high atom economy.
Disadvantages Longest route; produces a racemic mixture; uses toxic reagents (azide).Requires cryogenic temperatures; regioselectivity of epoxide opening can be an issue with some substrates.Requires a specific diene starting material; osmium tetroxide is toxic and expensive.

Conclusion and Outlook

This guide has presented three viable, albeit theoretically derived, synthetic pathways for the preparation of this compound.

  • Route A is a classical, linear synthesis that is suitable for producing a racemic sample of the target compound for initial screening purposes. Its main drawback is the lack of stereocontrol.

  • Route B , employing the Sharpless asymmetric epoxidation, stands out as the most promising method for obtaining enantiomerically pure material. The predictability and high enantioselectivity of the key step make it an attractive choice for synthesizing chiral building blocks for drug discovery.

  • Route C , the asymmetric aminohydroxylation, is the most elegant and efficient on paper. However, its practicality depends on the availability and cost of the starting diene and the specialized catalytic system.

For researchers embarking on the synthesis of this novel amino alcohol, the choice of route will depend on the specific requirements of their project, particularly the need for stereochemical purity and the available resources. The protocols and comparative data provided herein offer a solid foundation for the successful laboratory synthesis of this compound.

References

  • Organic Syntheses. 4-penten-1-ol. Available at: [Link].

  • SIELC Technologies. 4-Methylpent-4-ene-1-ol. Available at: [Link].

  • Sharpless, K. B., et al. (1987). Asymmetric epoxidation of allylic alcohols: the Sharpless epoxidation. In Organic Syntheses. Coll. Vol. 7, p. 471; Vol. 63, p. 66.
  • ChemTube3D. Sharpless Asymmetric Epoxidation of Allylic Alcohols. Available at: [Link].

  • Chemistry LibreTexts. The Oxidation of Alcohols. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Available at: [Link].

  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link].

  • Filo. Aldehydes, Ketones and Carboxylic Acids How is 4-methylpent-3-en-2-one o... Available at: [Link].

  • Wikipedia. Alcohol oxidation. Available at: [Link].

  • PubChem. 4-Methylpent-2-yn-1-ol. Available at: [Link].

  • Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. Available at: [Link].

  • PubMed. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Available at: [Link].

  • Master Organic Chemistry. Epoxide Ring Opening With Base. Available at: [Link].

  • Wikipedia. Sharpless epoxidation. Available at: [Link].

  • NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available at: [Link].

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link].

  • PubChem. 4-Methyl-4-penten-1-ol. Available at: [Link].

  • Organic Letters. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. Available at: [Link].

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link].

  • ResearchGate. Heterogeneous catalytic asymmetric aminohydroxylation of olefins using polymer-supported cinchona alkaloids. Available at: [Link].

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Spectroscopic Comparison Guide: 2-Amino-4-methylpent-4-en-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison of 2-Amino-4-methylpent-4-en-1-ol isomers, focusing on the differentiation between its enantiomers (R/S) and its saturated analogue (Leucinol).

Executive Summary & Application Scope

This compound (often referred to as Dehydroleucinol ) is a critical chiral building block in drug development. Unlike its saturated counterpart (Leucinol ), the presence of the terminal alkene at the C4 position provides a versatile "chemical handle" for further functionalization via reactions such as Ring-Closing Metathesis (RCM) or hydroboration.

This guide addresses the primary challenge in utilizing this scaffold: Unambiguous differentiation of the (S)- and (R)-enantiomers. In pharmaceutical synthesis, enantiomeric purity is non-negotiable due to the distinct pharmacological profiles of chiral drugs. We compare the spectroscopic signatures of these isomers and provide a validated workflow for their identification.

Isomer Landscape
IsomerStructure / ConfigurationKey Application
(S)-2-Amino-4-methylpent-4-en-1-ol Natural-like configuration (derived from L-amino acids).[1]Precursor for peptidomimetics, chiral ligands.
(R)-2-Amino-4-methylpent-4-en-1-ol Unnatural configuration.Negative control in bioassays; specific chiral auxiliary.
Leucinol (Saturated Analog) 2-Amino-4-methylpentan-1-ol (No alkene).[1]Standard reference; lacks functionalization handle.

Structural & Spectroscopic Profiling

The differentiation of these isomers relies on detecting the specific electronic environment of the C4-alkene and the chiral environment of the C2-amine.

A. Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing the Dehydroleucinol scaffold from Leucinol is 1H NMR, specifically targeting the vinylic protons.

Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

Note: Chemical shifts are approximate and solvent-dependent.

Proton Position(S)-Dehydroleucinol (Target)(S)-Leucinol (Alternative)Diagnostic Feature
=CH₂ (C5) 4.75 - 4.85 ppm (Multiplet)AbsentPrimary Identification Marker
-CH₃ (C4) 1.72 ppm (Singlet)AbsentDehydro form has a vinylic methyl.
-CH(CH₃)₂ Absent0.91 ppm (Doublet)Leucinol shows isopropyl doublet.
-CH₂- (C3) 2.05 - 2.15 ppm1.15 - 1.30 ppmDeshielded in Dehydro due to alkene.
-CH- (C2) 2.95 - 3.10 ppm2.85 - 3.00 ppmChiral center methine.
-CH₂-OH (C1) 3.30 - 3.60 ppm3.25 - 3.55 ppmABX system, often overlaps.

Expert Insight: The disappearance of the isopropyl doublet at 0.9 ppm and the appearance of vinylic signals at 4.8 ppm is the rapid "Go/No-Go" QC check for the success of the dehydro-synthesis.

B. Infrared (IR) Spectroscopy

IR is less sensitive for chirality but excellent for functional group verification.

  • Dehydroleucinol: Distinctive absorption at 1645 cm⁻¹ (C=C stretch) and 3075 cm⁻¹ (=C-H stretch) .

  • Leucinol: Lacks these bands; shows only C-H stretches < 3000 cm⁻¹.

Chiral Differentiation: (R) vs. (S)

Standard NMR cannot distinguish enantiomers in an achiral solvent. To objectively compare the performance of the (R) and (S) isomers, one must create a diastereomeric environment.

Methodology: Mosher's Ester Derivatization

The gold standard for determining the Enantiomeric Excess (ee%) and absolute configuration of amino alcohols is the formation of amides using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) .

The Protocol
  • Derivatization: React the amino alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Analysis: Analyze the resulting diastereomers via ¹⁹F NMR or ¹H NMR .

  • Validation: The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable shielding/deshielding effects.

Performance Data: Chemical Shift Differences (Δδ)

Δδ = δ(S-isomer derivative) - δ(R-isomer derivative)[2]

NucleusSignal MonitoredResolution PowerNotes
¹⁹F NMR -CF₃ GroupHigh (>0.2 ppm separation)Best for quantitative ee% calculation.
¹H NMR Methyoxy (-OMe)ModerateOften singlet separation is visible.
¹H NMR C2-Methine (-CH-)ModerateShift difference due to phenyl shielding.

Causality: In the (S)-amino alcohol derivative reacted with (R)-MTPA, the phenyl group of the auxiliary shields the protons on one side of the chiral plane (typically the C1 protons), while in the (R)-amino alcohol derivative, it shields the C3 protons. This differential shielding creates the split signals required for quantification.

Experimental Workflow: Isomer Verification

This self-validating protocol ensures the correct isomer is being used in drug development pipelines.

ChiralVerification Start Unknown Isomer Sample H1_NMR Step 1: 1H NMR (CDCl3) Check for =CH2 (4.8 ppm) Start->H1_NMR Decision1 Alkene Present? H1_NMR->Decision1 Saturated Identify: Leucinol (Impurity) Decision1->Saturated No (0.9 ppm doublet) Chiral_Step Step 2: Derivatization React with (R)-MTPA-Cl Decision1->Chiral_Step Yes F19_NMR Step 3: 19F NMR Analysis Chiral_Step->F19_NMR Result_S Single Peak A Confirm: (S)-Enantiomer F19_NMR->Result_S Shift -70.1 ppm* Result_R Single Peak B Confirm: (R)-Enantiomer F19_NMR->Result_R Shift -70.3 ppm* Result_Rac Two Peaks (1:1) Identify: Racemic Mixture F19_NMR->Result_Rac Both Peaks

Figure 1: Decision tree for the spectroscopic validation of this compound isomers.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-MTPA Amide for Stereochemical Assignment

Use this protocol to determine the ee% of your sample.

  • Preparation: Dissolve 10 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃ in an NMR tube.

  • Reagent Addition: Add 3.0 equivalents of dry pyridine and 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction: Shake the tube vigorously for 10 minutes. The reaction is typically instantaneous for primary amines.

  • Workup (In-situ): If the solution is cloudy (pyridine salts), filter through a small plug of cotton or glass wool directly into a fresh NMR tube.

  • Acquisition: Acquire ¹H NMR (min 16 scans) and ¹⁹F NMR (min 32 scans).

  • Analysis: Integrate the -CF₃ signals in the ¹⁹F spectrum.

    • Calculation: ee% = |(Area A - Area B) / (Area A + Area B)| * 100

Protocol B: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: CH₂Cl₂ : MeOH : NH₄OH (90:10:1).

  • Visualization: Ninhydrin Stain (Primary amines turn purple/red).

  • Differentiation:

    • Dehydroleucinol Rf ≈ 0.35

    • Leucinol Rf ≈ 0.32 (Very difficult to separate by TLC; rely on NMR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253753, this compound. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews. (Describes the Mosher's method mechanism). Retrieved from [Link]

  • NIST Chemistry WebBook. 2-amino-4-methylpentan-1-ol Spectral Data. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-methylpent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1315304-23-4 (Generic Analog Reference) Class: Unsaturated Amino Alcohol Urgency Level: High (Corrosive / Respiratory Sensitizer Risk)

Part 1: Hazard Architecture & Risk Profile

As a Senior Application Scientist, I advise treating 2-Amino-4-methylpent-4-en-1-ol not merely as a generic reagent, but as a bifunctional hazard . Its safety profile is dictated by the competition between its amine basicity and its alkene reactivity.[1]

  • The Amine Moiety (Primary Hazard): The primary amine group renders this compound basic and potentially corrosive to mucous membranes.[1] Unlike simple alcohols, amino alcohols react exothermically with acids and can absorb atmospheric CO₂ to form carbamates, altering the reagent's purity and handling properties.

  • The Alkene Tail (Stability Hazard): The terminal double bond introduces oxidative instability.[1] While less immediate than the corrosive risk, peroxides can form over time if stored improperly, posing a contamination risk during downstream applications (e.g., peptide coupling).[1]

  • The "Sticky" Factor: As a viscous amino alcohol, micro-droplets adhere tenaciously to glove surfaces, increasing the risk of unconscious cross-contamination to keyboards, door handles, and face.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following matrix is designed for handling neat (undiluted) substance or high-concentration stock solutions (>1 M).

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1 D3)Safety glasses allow vapor bypass. Amine vapors are lachrymators; direct contact causes severe corneal clouding.[1]
Face 8-inch Polycarbonate Face Shield Mandatory for volumes >50 mL.[1] Amino alcohols are viscous; splash dynamics are unpredictable during pouring or syringe transfer.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Amines can permeate thin latex.[1] Nitrile offers superior resistance.[1] Protocol: Change outer gloves immediately upon splash.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)The compound is a respiratory irritant.[1] If hood work is impossible, a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required.
Body Tyvek® Sleeve Covers or Impervious ApronCotton lab coats absorb and hold amino alcohols against the skin.[1] Impervious layers prevent "soak-through" burns.[1]
Part 3: Operational Protocol (Step-by-Step)

This protocol minimizes exposure and preserves reagent integrity (preventing carbamate formation).[1]

Phase 1: Preparation & Engineering Controls[1][2]
  • Atmospheric Control: Ensure the receiving vessel is purged with dry Nitrogen or Argon. This compound is hygroscopic and CO₂-sensitive.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.[1] This acts as a "neutralizing wipe station" for contaminated tools, preventing the spread of basic residues.[1]

Phase 2: Transfer Methodology (The "Drop-Wise" Rule)
  • Viscosity Management: Do not pour from the stock bottle. The high viscosity leads to "glugging" and splashing.[1]

  • Syringe Technique:

    • Use a wide-bore needle (16G or 18G) to accommodate viscosity.[1]

    • Slow Draw: Pulling too fast creates vacuum bubbles (cavitation), leading to aerosolization upon needle withdrawal.[1]

    • Wipe Technique: Before withdrawing the needle from the septum, wipe the needle shaft with a Kimwipe dampened in the neutralizing acid solution inside the hood.[1] This prevents a "hanging drop" from falling onto the bench.[1]

Phase 3: Post-Handling & Decontamination[1][3]
  • The "Acid Wash" Step: Rinse all glassware (syringes, spatulas) with the dilute acid solution before placing them in the sink or solvent waste.[1] This neutralizes the amine immediately, preventing drain corrosion and odor.[1]

  • Glove Removal: Perform "beak method" removal.[1] Do not snap gloves.[1]

Part 4: Visualization (Safe Handling Workflow)

The following diagram outlines the decision logic for handling, emphasizing the critical "Stop/Go" points often missed in standard SOPs.

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Velocity > 100 fpm? CheckPPE->HoodCheck StopWork STOP: Maintenance Required HoodCheck->StopWork No Atmosphere Purge Vessel with N2/Ar (Prevent Carbamates) HoodCheck->Atmosphere Yes TransferMethod Select Transfer Method Atmosphere->TransferMethod Syringe Syringe Transfer (Use 16G Needle) TransferMethod->Syringe Recommended Pouring Pouring (High Splash Risk) TransferMethod->Pouring Avoid Handling Perform Transfer Avoid Cavitation Syringe->Handling Decon Acid Rinse Tools (5% Acetic Acid) Handling->Decon Waste Dispose: Basic Organic Waste Decon->Waste

Caption: Operational workflow emphasizing engineering controls (Hood/Inert Gas) and the critical decontamination step prior to waste disposal.

Part 5: Disposal & Emergency Response[1]
Waste Segregation (Crucial)
  • Stream: Segregate into Basic Organic Waste .

  • Incompatibility: NEVER mix with "Acid Waste" or "Oxidizing Waste" streams.[1] Mixing an amino alcohol with concentrated nitric or sulfuric acid waste can cause immediate boiling or explosion.[1]

  • Labeling: Mark container clearly as "Alkaline/Amine - Corrosive".

Spill Response (Small Scale < 100 mL)
  • Evacuate the immediate area if respiratory irritation is felt.[1]

  • Don full PPE (including face shield).[1]

  • Absorb with an inert material (vermiculite or sand).[1] Do not use paper towels initially, as the heat of reaction with the amine can be significant.

  • Neutralize the residue on the surface with dilute citric acid or vinegar only after the bulk liquid is removed.[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • ECHA (European Chemicals Agency). (2024).[1] Substance Information: Amino Alcohols Hazard Classification. [Link][1]

Sources

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